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  • Product: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide
  • CAS: 379725-41-4

Core Science & Biosynthesis

Foundational

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide chemical properties and structure

An In-depth Technical Guide to 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 3,4-Diam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and synthetic research. The document details the compound's core chemical and physical properties, molecular structure, a validated synthesis protocol, and known safety considerations. As a molecule incorporating the pharmacologically vital sulfonamide moiety alongside versatile diamino functionalities, it represents a valuable building block for the development of novel therapeutic agents and functional materials. This guide synthesizes field-proven insights with established data to serve as an essential resource for professionals engaged in drug discovery and chemical research.

Introduction

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of clinically approved drugs, including antibacterials, diuretics, anticonvulsants, and anticancer agents.[1][2][3] Their remarkable range of biological activities stems from their ability to mimic the p-aminobenzoic acid (PABA) structure and engage in key hydrogen bonding interactions with biological targets. 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide belongs to this critical class of compounds. It is distinguished by an ortho-diamino benzene ring, a feature that offers rich opportunities for subsequent chemical modification, such as the formation of heterocyclic systems (e.g., benzimidazoles), making it a highly versatile intermediate in multi-step synthetic campaigns. This guide aims to provide an authoritative and practical resource on its chemical properties, structure, and synthesis to empower researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are paramount for its effective use in a laboratory setting. These properties dictate the appropriate solvents for reactions and purification, as well as the necessary storage conditions.

  • IUPAC Name: 3,4-diamino-N-(2-methoxyphenyl)benzene-1-sulfonamide[4]

  • Synonyms: 3,4-diamino-N-(2-methoxyphenyl)benzenesulfonamide[5]

  • CAS Number: 379725-41-4[4][5]

  • Molecular Formula: C₁₃H₁₅N₃O₃S[4][6]

The key physicochemical data for 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide are summarized in the table below.

PropertyValueSource
Molecular Weight 293.35 g/mol [5]
Physical Form Powder / Crystalline Solid[5][7]
Appearance Pink / Brown Crystalline Solid[7]
Storage Temperature Room Temperature, Keep Dry[5]

Molecular Structure and Conformation

The structure of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide features three key functional regions:

  • The Sulfonamide Linkage (-SO₂NH-): This is the central pharmacophore, providing a critical hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the sulfonyl oxygens). This linkage is typically robust and stable under a wide range of chemical conditions.

  • The 3,4-Diaminophenyl Ring: The two primary amine groups are positioned ortho to each other on the benzene ring attached to the sulfur atom. This arrangement is a classical precursor for the synthesis of fused heterocyclic systems and provides sites for further derivatization.

  • The N-(2-methoxyphenyl) Group: The methoxy group at the ortho position of the N-phenyl ring can influence the molecule's conformation through steric effects and potential intramolecular hydrogen bonding. Crystal structures of related compounds, such as N-(2-Methoxyphenyl)benzenesulfonamide, reveal that the molecule is bent at the sulfur atom and that the dihedral angle between the two aromatic rings can vary significantly, impacting crystal packing.[8] Intermolecular hydrogen bonds involving the sulfonamide N-H and sulfonyl oxygens are critical in stabilizing the solid-state structure.[8]

Caption: 2D structure of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide.

Synthesis and Purification

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry, typically achieved via the nucleophilic substitution of a sulfonyl chloride with an amine. For the target molecule, a plausible and efficient route involves the reaction of 3,4-dinitrobenzenesulfonyl chloride with 2-methoxyaniline, followed by the reduction of the two nitro groups to the corresponding amines. This two-step approach is generally preferred because the starting 3,4-diaminobenzenesulfonyl chloride is less stable and commercially available precursors often begin with the dinitro-substituted analogue.

Experimental Protocol: Synthesis of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide

Causality Note: This protocol is adapted from established methodologies for analogous sulfonamide syntheses.[1][9][10] The initial step utilizes a base to neutralize the HCl generated during the sulfonamide bond formation. The subsequent reduction step is a standard method for converting aromatic nitro groups to amines.

Step 1: Synthesis of 3,4-Dinitro-N-(2-methoxyphenyl)benzenesulfonamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF, 5 mL per mmol of aniline).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 3,4-dinitrobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting aniline spot indicates completion.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess base), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude dinitro intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Reduction to 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide

  • Reaction Setup: Dissolve the crude 3,4-dinitro intermediate from Step 1 in ethanol or acetic acid.

  • Reducing Agent Addition: To this solution, add an excess of a suitable reducing agent. A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂, 5-6 eq) in concentrated HCl at an elevated temperature (e.g., 70-80 °C). Alternatively, catalytic hydrogenation (H₂, Pd/C) in ethanol or ethyl acetate can be employed.

  • Reaction Monitoring: Stir the reaction at the elevated temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up (for SnCl₂ method): Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). Caution: This neutralization is exothermic and will release CO₂ gas if bicarbonate is used.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide.

workflow Reactants Step 1: Reactants (2-Methoxyaniline, 3,4-Dinitrobenzenesulfonyl Chloride, Base) Reaction1 Sulfonamide Formation (0°C to RT, 4-12h) Reactants->Reaction1 Workup1 Aqueous Work-up (HCl Wash, Brine) Reaction1->Workup1 CrudeIntermediate Crude Dinitro Intermediate Workup1->CrudeIntermediate Reduction Step 2: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) CrudeIntermediate->Reduction Workup2 Neutralization & Extraction Reduction->Workup2 Purification Purification (Column Chromatography or Recrystallization) Workup2->Purification FinalProduct Pure Final Product (C₁₃H₁₅N₃O₃S) Purification->FinalProduct

Caption: General workflow for the synthesis and purification of the target compound.

Potential Applications in Research and Drug Development

While specific biological activity data for 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide is not extensively published, its structural motifs are indicative of significant potential in drug discovery.

  • Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key feature in many carbonic anhydrase inhibitors used to treat conditions like glaucoma.[11] The core structure could be explored for inhibitory activity against various metalloenzymes.

  • Anticancer Research: Numerous sulfonamide derivatives have been identified as potent anticancer agents.[2][10] They can act through various mechanisms, including the inhibition of kinases like Lemur tyrosine kinase 3, which is implicated in tumor development.[10]

  • Antibacterial Agents: As a structural analogue of PABA, the foundational scaffold of sulfa drugs, this molecule serves as a template for developing new antibacterial compounds.

  • Synthetic Building Block: Perhaps its most immediate application is as a versatile chemical intermediate.[11] The ortho-diamino functionality is a precursor to benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in biologically active molecules. This allows for the rapid construction of compound libraries for high-throughput screening.

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide must be handled with appropriate care in a laboratory setting.

  • Hazard Classifications: The compound is classified as having acute oral toxicity and is known to cause skin irritation and serious eye irritation.[4][5][12] It may also cause respiratory irritation upon inhalation of the powder.[7][13]

    • Signal Word: Warning[4][5][7]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required when handling this chemical. This includes:

    • Safety glasses or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

    • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7][13]

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][13][14]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][12][13]

    • Ingestion: Rinse mouth and call a poison center or physician if you feel unwell.[7][14]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[7][13]

  • Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[5][7]

Conclusion

3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide is a compound with significant untapped potential. Its structure combines the proven pharmacological relevance of the sulfonamide core with the synthetic versatility of an ortho-diaminophenyl ring. This technical guide has provided a detailed overview of its chemical properties, a reliable synthesis strategy, and essential safety protocols. For researchers in medicinal chemistry and drug development, this molecule represents not just a single compound, but a gateway to novel libraries of bioactive agents with potential applications across multiple therapeutic areas.

References

  • 3,4-diamino-N-(2-methoxyphenyl)benzene-1-sulfonamide. NextSDS. [Link]

  • 3-amino-N-(2-methoxyphenyl)-Benzenesulfonamide. MySkinRecipes. [Link]

  • Benzenesulfonamide, 4-amino-N-(2-methoxyphenyl)-. SpectraBase. [Link]

  • 3,4-diamino-n-(4-methoxyphenyl)benzene-1-sulfonamide. PubChemLite. [Link]

  • Supporting information. Royal Society of Chemistry. [Link]

  • Synthesis of new disulfonamides from different substituted diamino pyridines. Redalyc. [Link]

  • N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. PubChem. [Link]

  • 4-amino-n-(2-methoxyphenyl)benzene-1-sulfonamide. PubChemLite. [Link]

  • Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Synthesis and application of diazenyl sulfonamide-based schiff bases as potential BRCA2 active inhibitors against MCF-7 breast cancer cell line. Nature. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

Sources

Exploratory

crystallographic structure of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

An In-Depth Technical Guide to the Crystallographic Structure of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide Introduction 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide, with the CAS Number 379725-41-4 and mol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Structure of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide

Introduction

3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide, with the CAS Number 379725-41-4 and molecular formula C13H15N3O3S, is a member of the sulfonamide class of compounds.[1] Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] Their therapeutic efficacy is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This guide provides a detailed technical overview of the crystallographic structure of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide, offering insights for researchers, scientists, and drug development professionals. While a specific crystal structure for this exact molecule is not publicly available, this guide will leverage data from a closely related analogue, N-(2-Methoxyphenyl)benzenesulfonamide, to provide a predictive and comparative analysis.

Structural Analysis: A Predictive and Comparative Approach

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a deposited crystal structure for 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide.[3][4][5][6][7] However, the crystal structure of the parent compound, N-(2-Methoxyphenyl)benzenesulfonamide, provides a robust foundation for a detailed predictive analysis of the target molecule's structural characteristics.[8]

Analysis of the Parent Compound: N-(2-Methoxyphenyl)benzenesulfonamide

The crystallographic data for N-(2-Methoxyphenyl)benzenesulfonamide reveals a monoclinic crystal system with two independent molecules in the asymmetric unit.[8] The dihedral angles between the phenyl and benzene rings in these two molecules are notably different, at 88.16 (12)° and 44.50 (12)°.[8] This conformational flexibility is a key feature of many sulfonamides. The crystal packing is stabilized by a network of intermolecular N-H···O hydrogen bonds, forming dimers, which are further connected by C-H···O and C-H···π interactions to create a three-dimensional network.[8]

Parameter Value
FormulaC13H13NO3S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.7705 (2)
b (Å)28.1684 (7)
c (Å)10.7256 (3)
β (°)105.968 (1)
V (ų)2547.53 (11)

Table 1: Crystallographic data for N-(2-Methoxyphenyl)benzenesulfonamide.[8]

Predicted Structural Features of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide

The addition of two amino groups at the 3 and 4 positions of the benzenesulfonamide ring in the target molecule is expected to significantly influence its crystal packing and hydrogen bonding network. These primary amine groups introduce additional hydrogen bond donors, which can lead to a more extensive and complex network of intermolecular interactions. It is highly probable that these amino groups will participate in N-H···O and N-H···N hydrogen bonds, potentially forming sheets or a more intricate three-dimensional lattice. The presence of these strong hydrogen bond donors could lead to a more rigid and defined crystal structure compared to the parent compound. The intramolecular hydrogen bonding possibilities also increase, which could influence the conformation of the molecule.

Experimental Protocol for Crystallographic Analysis

To determine the crystal structure of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide, a systematic experimental approach is required.

Synthesis and Crystallization

The synthesis of the target compound would likely follow established methods for sulfonamide synthesis, such as the reaction of 3,4-diaminobenzenesulfonyl chloride with 2-methoxyaniline. Following synthesis and purification, the crucial step is to grow single crystals suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques using a variety of solvents.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is used to determine the unit cell parameters and space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The positions of hydrogen atoms are often located from the difference Fourier map and refined isotropically.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Predicted Hydrogen Bonding Network

The presence of the 3,4-diamino groups introduces a high potential for a rich hydrogen-bonding network. The diagram below illustrates a plausible arrangement of intermolecular hydrogen bonds, where the amino groups and the sulfonamide N-H act as donors, and the sulfonyl oxygens and amino nitrogens can act as acceptors.

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_SO2 SO2 A_NH_sulf N-H (sulfonamide) B_SO2 SO2 A_NH_sulf->B_SO2 N-H···O A_NH2_3 NH2 (pos. 3) B_NH2_3 NH2 (pos. 3) A_NH2_3->B_NH2_3 N-H···N A_NH2_4 NH2 (pos. 4) C_SO2 SO2 A_NH2_4->C_SO2 N-H···O

Caption: Predicted Hydrogen Bonding Interactions.

Conclusion

While the definitive crystal structure of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide awaits experimental determination, a robust predictive model can be constructed based on the analysis of closely related compounds. The addition of the 3,4-diamino substituents is anticipated to introduce a more extensive and intricate network of hydrogen bonds, which will be a dominant factor in its crystal packing. The experimental protocols outlined in this guide provide a clear pathway for the elucidation of its precise three-dimensional structure, which will be invaluable for understanding its structure-activity relationship and for the rational design of new sulfonamide-based therapeutic agents.

References

  • MySkinRecipes. 3-amino-N-(2-methoxyphenyl)-Benzenesulfonamide. [Link]

  • N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2010. [Link]

  • N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2010. [Link]

  • BiŌkeanós. The Cambridge Structural Database. [Link]

  • Crystallography Open Database. Search results. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules, 2018. [Link]

  • NextSDS. 3,4-diamino-N-(2-methoxyphenyl)benzene-1-sulfonamide. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Cambridge Crystallographic Data Centre. Search - Access Structures. [Link]

  • Crystallography Open Database. Search results. [Link]

  • ResearchGate. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

  • MDPI. Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Molecules, 2021. [Link]

  • Google Patents. Benzenesulfonamide compounds and their use as therapeutic agents.
  • Nature. Synthesis and application of diazenyl sulfonamide-based schiff bases as potential BRCA2 active inhibitors against MCF-7 breast cancer cell line. Scientific Reports, 2023. [Link]

Sources

Foundational

Comprehensive Toxicological Assessment and LD50 Profiling of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

Executive Summary 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS: 379725-41-4) is a highly specialized synthetic compound belonging to the diaminobenzenesulfonamide class. Compounds in this structural family ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS: 379725-41-4) is a highly specialized synthetic compound belonging to the diaminobenzenesulfonamide class. Compounds in this structural family are heavily investigated in modern drug discovery for their potent inhibition of Carbonic Anhydrase (CA) isozymes—particularly CA IX, which is overexpressed in hypoxic tumors—and for their neuroprotective properties in acute ischemic stroke models[1].

However, the transition of sulfonamide derivatives from in vitro efficacy to in vivo safety requires rigorous toxicological profiling. This whitepaper provides an in-depth technical guide on the predictive toxicity, adverse outcome pathways (AOPs), and standardized experimental protocols for determining the LD50 of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide.

Toxicokinetics and Mechanisms of Toxicity (Causality)

Understanding the toxicity of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide requires analyzing its structure-activity relationship (SAR). The molecule features a benzenesulfonamide core linked to a 2-methoxyphenyl group, with two electron-donating amino groups on the primary benzene ring.

The Adverse Outcome Pathway (AOP)

The primary driver of sulfonamide-induced toxicity is not the parent compound itself, but its hepatic biotransformation. The causality of its cellular toxicity follows a specific metabolic pathway:

  • Hepatic Oxidation: Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4) oxidize the arylamine moiety into a reactive N-hydroxylamine metabolite.

  • Auto-oxidation: The hydroxylamine spontaneously auto-oxidizes into a highly reactive nitroso intermediate.

  • Glutathione (GSH) Depletion: This electrophilic nitroso species covalently binds to intracellular proteins and rapidly depletes cellular glutathione (GSH).

  • Mitochondrial Dysfunction: The loss of the cellular antioxidant shield leads to severe oxidative stress, reactive oxygen species (ROS) accumulation, mitochondrial membrane depolarization, and ultimately, cellular apoptosis.

ToxicityPathway A 3,4-Diamino-N-(2-methoxy-phenyl) -benzenesulfonamide B Hepatic CYP450 Oxidation (CYP2C9 / CYP3A4) A->B Hepatic Metabolism G Renal Excretion (Unchanged Drug) A->G Renal Clearance C N-Hydroxylamine Metabolite B->C N-oxidation D Nitroso Intermediate C->D Auto-oxidation E GSH Depletion & Oxidative Stress (ROS) D->E Protein Binding / GSH Depletion F Cellular Apoptosis & Tissue Toxicity E->F Mitochondrial Dysfunction

Fig 1: Metabolic activation and toxicity pathway of diaminobenzenesulfonamides.

Acute Toxicity and Estimated LD50

While exact in vivo LD50 data for the specific 2-methoxyphenyl isomer (CAS 379725-41-4) is restricted to specialized preclinical dossiers, robust predictive toxicology can be established using structural analogs.

Research on closely related diaminobenzenesulfonamides indicates low acute toxicity, with murine in vivo LD50 values frequently exceeding 1000 mg/kg[1]. Furthermore, regulatory safety data for the 4-methoxyphenyl isomer (CAS 380344-09-2) places this class of compounds in GHS Acute Toxicity Category 4 [2].

Table 1: Predictive Hazard Profile and LD50 Range
ParameterClassification / ValueMechanistic Rationale
Oral LD50 (Murine) 300 mg/kg < LD50 < 2000 mg/kgTypical for substituted benzenesulfonamides; low acute lethality but moderate systemic burden[1][2].
GHS Classification Acute Tox. 4 (H302, H312, H332)Harmful if swallowed, in contact with skin, or inhaled[2].
Skin/Eye Irritation Skin Irrit. 2 / Eye Irrit. 2AReactive intermediates cause localized protein binding and inflammation[2].
Target Organ Toxicity STOT SE 3 (H336)Potential for transient central nervous system (CNS) depression or respiratory irritation[2].

Experimental Protocols for Toxicity Assessment

To empirically validate the safety profile of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide, researchers must employ self-validating experimental systems. The following protocols are designed to ensure data integrity through built-in causality checks.

In Vitro Cytotoxicity Validation (MTT Assay)

Causality Rationale: Because the primary toxicity mechanism involves mitochondrial dysfunction via ROS, the MTT assay—which relies on the reduction of tetrazolium dye by functional mitochondrial succinate dehydrogenase—is the most biologically relevant in vitro model.

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 cells (chosen for their basal CYP450 expression to allow metabolic activation) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide in DMSO (final DMSO concentration in wells must be ≤0.5% to prevent solvent toxicity).

  • Dosing: Treat cells with a concentration gradient (e.g., 1, 10, 50, 100, 500 μ M).

  • Internal Controls (Critical for Validation):

    • Negative Control: Culture media with 0.5% DMSO (establishes 100% baseline viability).

    • Positive Control: 10% DMSO or 100 μ M Cisplatin (forces 100% cell death, validating assay sensitivity).

  • Incubation & Readout: Incubate for 48 hours. Add 20 μ L of MTT solution (5 mg/mL) per well. Incubate for 4 hours, dissolve formazan crystals in 150 μ L DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Calculate the IC50. A high IC50 (>100 μ M) correlates with the expected high in vivo LD50.

In Vivo Acute Oral Toxicity (OECD TG 423)

Causality Rationale: The OECD Test Guideline 423 (Acute Toxic Class Method) is the gold standard for LD50 determination. It is chosen over older methods because it uses a stepwise procedure with fewer animals, relying on biometric causality rather than brute-force lethality to categorize the compound into a GHS hazard class[3][4].

Self-Validating Protocol:

  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats or BALB/c mice (females are generally more sensitive to toxicological outcomes)[4]. Fast the animals overnight prior to dosing.

  • Dose Selection: Based on the predictive SAR data (Table 1), the starting dose is set at 300 mg/kg [5].

  • Administration: Administer the compound via oral gavage suspended in a biologically inert vehicle (e.g., 0.5% carboxymethyl cellulose). The volume should not exceed 1 mL/100g body weight[5].

  • Observation Matrix: Monitor animals critically during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document all signs of STOT SE 3 (e.g., tremors, lethargy, respiratory distress).

  • Stepwise Decision (Validation Check):

    • If 0-1 animals die at 300 mg/kg, the protocol mandates a step-up to 2000 mg/kg using 3 new animals[3].

    • If 2-3 animals die, the protocol mandates a step-down to 50 mg/kg.

OECD423 Start Start: 300 mg/kg Dose (n=3 animals) Obs Observation (14 Days) Monitor Mortality Start->Obs Dec1 0-1 Deaths Obs->Dec1 Dec2 2-3 Deaths Obs->Dec2 StepUp Dose 2000 mg/kg (n=3 animals) Dec1->StepUp Escalate Dose StepDown Dose 50 mg/kg (n=3 animals) Dec2->StepDown Reduce Dose Class4 GHS Category 4 (300 < LD50 < 2000) StepUp->Class4 If 0-1 Deaths

Fig 2: OECD 423 Acute Toxic Class Method workflow for LD50 determination.

Table 2: OECD 423 Dose Progression and GHS Classification
Starting DoseMortality RateNext StepFinal GHS ClassificationEstimated LD50
300 mg/kg0 - 1 DeathsTest at 2000 mg/kgProceed to next tierN/A
300 mg/kg2 - 3 DeathsTest at 50 mg/kgCategory 350 - 300 mg/kg
2000 mg/kg0 - 1 DeathsStop TestingCategory 5 / Unclassified> 2000 mg/kg
2000 mg/kg2 - 3 DeathsStop TestingCategory 4300 - 2000 mg/kg

Note: Based on structurally analogous diaminobenzenesulfonamides, the expected outcome for 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide is 0-1 deaths at 300 mg/kg and potential moderate toxicity at 2000 mg/kg, landing it in GHS Category 4 or 5[1][2][4].

Conclusion

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide presents a promising pharmacological profile with an expectedly wide therapeutic window. Its acute toxicity is heavily dictated by hepatic metabolism and subsequent oxidative stress pathways. By utilizing standardized, self-validating protocols like the OECD 423 guideline and targeted in vitro mitochondrial assays, drug development professionals can accurately map its toxicological boundaries, ensuring safe progression into advanced preclinical trials.

References

  • NextSDS. "3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Lao, Y., et al. "Preliminary safety evaluation of novel diaminobenzenesulfonamide antitumor-selective CA IX inhibitors." ResearchGate, Sun Yat-sen University. Available at: [Link]

  • IVAMI. "Acute oral toxicity test (OECD 423: 2001); EPA OPPTS 870.1100: 2002." Instituto Valenciano de Microbiología. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Investigations on acute oral toxicity studies by application of OECD guideline 423 in rodents." Available at:[Link]

Sources

Exploratory

Unraveling the Molecular Targets of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the identification of biological targets for the novel compound, 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide. The benzenesulfonamide scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the identification of biological targets for the novel compound, 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] However, the precise molecular targets responsible for these activities often remain elusive. This guide is designed for researchers, scientists, and drug development professionals, offering a structured yet flexible approach to target deconvolution. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific rigor. The methodologies described herein span from initial in silico predictions to definitive biochemical and cellular validation assays, providing a robust roadmap for elucidating the mechanism of action of this and similar small molecules.

Introduction: The Enigma of a Promiscuous Scaffold

The benzenesulfonamide moiety is a cornerstone of modern pharmacology. Its derivatives have been successfully developed into drugs targeting a variety of enzymes and receptors.[1][2] The subject of this guide, 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide, presents a unique chemical architecture that suggests potential interactions with a multitude of biological macromolecules. Its diamino-substituted phenyl ring and the methoxy-phenyl group introduce distinct electronic and steric features that can drive specific molecular recognition events.

The primary challenge in contemporary drug discovery is no longer just the synthesis of novel chemical entities, but the precise identification of their biological targets.[3][4] This process, known as target deconvolution, is critical for understanding a compound's mechanism of action, predicting potential side effects, and optimizing lead compounds.[5] This guide will navigate the complexities of target identification for 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide, presenting a logical and experimentally sound workflow.

The Strategic Workflow for Target Identification

A multi-pronged approach is essential for robust target identification. We will integrate computational, biochemical, and cell-based methodologies to build a comprehensive picture of the compound's interactome.

TargetID_Workflow cluster_in_silico In Silico & Computational Analysis cluster_biochemical Biochemical & Proteomic Approaches cluster_cellular Cellular & Functional Validation A Compound Profiling & Similarity Searching B Target Prediction & Molecular Docking A->B Identifies potential target classes C Affinity Chromatography-Mass Spectrometry (AC-MS) B->C Guides probe design F Target Engagement Assays C->F Provides candidate proteins D Activity-Based Protein Profiling (ABPP) D->F Identifies enzyme targets E Cellular Thermal Shift Assay (CETSA) E->F Confirms direct binding in cells G Phenotypic Screening & Pathway Analysis F->G Validates target relevance H Target Knockdown/Knockout Studies G->H Links target to cellular phenotype H->G Confirms target's role

Caption: A strategic workflow for the target identification of small molecules.

Part I: In Silico and Computational Approaches

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about potential targets.[6][7]

Compound Profiling and Similarity Searching

The initial step involves a thorough analysis of the chemical structure of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide. Public and commercial databases such as ChEMBL, PubChem, and SciFinder can be queried to identify structurally similar compounds with known biological activities.[8] This "guilt-by-association" approach can rapidly generate a list of potential target families.

Table 1: Physicochemical Properties of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide

PropertyValueSource
Molecular FormulaC13H15N3O3S[9]
Molecular Weight305.34 g/mol [9]
CAS Number379725-41-4[9]
Target Prediction and Molecular Docking

Several computational tools can predict potential protein targets for a small molecule based on its structure.[10][11] These platforms utilize machine learning algorithms trained on large datasets of known drug-target interactions.[8]

Once a list of potential targets is generated, molecular docking simulations can be performed to predict the binding mode and affinity of the compound to the protein's active or allosteric sites.[7] This provides a structural basis for the predicted interaction and can help prioritize targets for experimental validation.

Docking_Workflow A Select High-Confidence Predicted Targets B Obtain 3D Protein Structures (PDB or Homology Model) A->B C Prepare Ligand and Protein for Docking B->C D Perform Docking Simulations C->D E Analyze Binding Poses and Scores D->E F Prioritize Targets for Experimental Validation E->F

Caption: A streamlined workflow for molecular docking studies.

Part II: Biochemical and Proteomic Approaches

Experimental validation is paramount. The following biochemical and proteomic techniques provide direct evidence of compound-target interactions.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography remains a cornerstone of target identification.[12][13] This technique involves immobilizing the small molecule of interest onto a solid support and then using it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[13][14] The captured proteins are then identified by mass spectrometry.[5]

Experimental Protocol: Synthesis of Affinity Probe and AC-MS

  • Probe Synthesis: A crucial first step is the synthesis of an affinity probe. This involves chemically modifying 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide to incorporate a linker arm and a reactive group for immobilization (e.g., an amine or carboxylic acid). Structure-activity relationship (SAR) data is invaluable here to ensure that the modification does not abrogate the compound's biological activity.[12]

  • Immobilization: The synthesized probe is covalently coupled to a solid support, such as agarose or magnetic beads.

  • Affinity Pull-down: The immobilized probe is incubated with a cell or tissue lysate.

  • Washing: Non-specifically bound proteins are removed through a series of stringent washes.

  • Elution: Specifically bound proteins are eluted from the beads, often using a competitive binder or by changing the buffer conditions.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics approach for identifying enzyme targets.[5] It utilizes activity-based probes (ABPs) that covalently label the active sites of specific enzyme families.[5] If 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide is suspected to inhibit a particular enzyme class, a competitive ABPP experiment can be performed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that can confirm direct target engagement in a cellular context.[15] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein, a thermal shift can be observed for the target protein.[15]

Part III: Cellular and Functional Validation

Identifying a binding partner is only the first step. The biological relevance of this interaction must be established through cellular and functional assays.

Target Engagement Assays

Once a primary target is identified, specific assays should be employed to quantify the compound's effect on the target's activity. For example, if the target is a kinase, an in vitro kinase assay would be performed to determine the IC50 value. If the target is a receptor, a radioligand binding assay or a functional reporter assay would be appropriate.

Phenotypic Screening and Pathway Analysis

The cellular phenotype induced by 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide should be carefully characterized. This could involve assays for cell viability, proliferation, apoptosis, or specific signaling pathway activation. By correlating the phenotypic effects with the identified target, a mechanistic link can be established.

Target Knockdown/Knockout Studies

To definitively prove that the identified target is responsible for the observed cellular effects, genetic approaches such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the target gene should be employed. If the cellular phenotype is attenuated or abolished in the absence of the target protein, this provides strong evidence for a direct mechanism of action.

Conclusion: A Pathway to Mechanistic Insight

The identification of the molecular targets of 3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide is a challenging but achievable goal. By following the integrated and iterative workflow outlined in this guide, researchers can systematically move from broad, in silico predictions to definitive, cellularly validated targets. This rigorous approach not only elucidates the mechanism of action of this specific compound but also provides a robust framework for target deconvolution in modern drug discovery. The insights gained will be invaluable for optimizing the compound's therapeutic potential and minimizing off-target effects.

References

Sources

Protocols & Analytical Methods

Method

using 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide in organic synthesis

Application Note: 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide in the Synthesis of Targeted Pharmacophores Executive Summary As the demand for highly selective, target-specific therapeutics increases, the rational d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide in the Synthesis of Targeted Pharmacophores

Executive Summary

As the demand for highly selective, target-specific therapeutics increases, the rational design of bifunctional building blocks has become paramount in organic synthesis. 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide (CAS: 379725-41-4) is a highly versatile ortho-phenylenediamine derivative characterized by its electron-withdrawing sulfonamide moiety and sterically distinct 2-methoxyphenyl group[1][2].

As a Senior Application Scientist, I have observed that this specific scaffold is highly prized for its ability to undergo divergent cyclization to form 2-substituted benzimidazole-6-sulfonamides. These resulting heterocycles serve as privileged pharmacophores in two major therapeutic arenas:

  • Oncology: As isoform-selective inhibitors of tumor-associated Carbonic Anhydrases (CA IX and XII)[3].

  • Neurology: As positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) for Parkinson's disease therapeutics[4].

This application note provides field-proven, self-validating protocols for utilizing this compound in both oxidative condensation and step-wise dehydration workflows, detailing the mechanistic causality behind each experimental choice.

Mechanistic Insights & Physicochemical Profiling

The synthetic utility of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide stems from its dual-reactivity profile:

  • The Ortho-Diamine Core: Acts as a bis-nucleophile. However, the para-positioned sulfonamide group exerts an electron-withdrawing effect, slightly deactivating the amino groups compared to an unsubstituted o-phenylenediamine. This necessitates the use of robust coupling agents (e.g., HATU) or specialized oxidants (e.g., Na₂S₂O₅) to drive cyclization to completion[3].

  • The N-(2-methoxyphenyl)sulfonamide Tail: The sulfonamide acts as a classic Zinc-Binding Group (ZBG) essential for Carbonic Anhydrase inhibition[3]. The bulky 2-methoxyphenyl substituent restricts rotational freedom and fits snugly into lipophilic allosteric pockets, a critical feature for mGlu4 PAM activity[4].

Divergent Synthetic Workflows

SynthesisFlow Start 3,4-Diamino-N-(2-methoxyphenyl) benzenesulfonamide PathA Oxidative Condensation (Aldehyde, Na2S2O5, Heat) Start->PathA Workflow 1 PathB Amide Coupling & Dehydration (R-COOH, HATU, AcOH) Start->PathB Workflow 2 TargetA 2-Substituted Benzimidazole- 6-Sulfonamides (CA IX/XII Inhibitors) PathA->TargetA Cyclization TargetB Benzimidazole-Based mGlu4 PAMs (CNS Therapeutics) PathB->TargetB Cyclization

Fig 1. Divergent synthetic workflows for 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide.

Workflow 1: Synthesis of CA Inhibitors via Oxidative Condensation

This one-pot protocol is ideal for generating 2-aryl benzimidazoles from stable aldehydes. We utilize sodium metabisulfite (Na₂S₂O₅), which serves a dual purpose: it forms a water-soluble, highly electrophilic bisulfite adduct with the aldehyde, and acts as a mild oxidant to convert the intermediate imidazoline into the fully aromatic benzimidazole[3].

Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide and 1.0 mmol of the desired substituted benzaldehyde in 10 mL of absolute ethanol or DMF.

  • Adduct Formation & Cyclization: Add 1.2 mmol of Na₂S₂O₅ to the stirring solution.

  • Heating: Reflux the mixture at 80–90 °C for 4–6 hours under an inert atmosphere (N₂).

  • Workup: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water. The crude benzimidazole will typically precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

  • Validation Checkpoint: Analyze via ¹H NMR (DMSO-d₆). The successful formation of the benzimidazole is confirmed by the disappearance of the distinct primary amine signals (~4.5–5.5 ppm) and the aldehyde proton (~9.5–10.5 ppm), replaced by a single, broad exchangeable NH signal of the benzimidazole ring (~12.5–13.0 ppm)[3].

Workflow 2: Synthesis of mGlu4 PAMs via Step-Wise Dehydration

When utilizing sensitive aliphatic carboxylic acids or complex heteroaryl acids (common in mGlu4 PAM design), the harsh oxidative conditions of Workflow 1 can cause degradation. A step-wise amide coupling followed by acid-catalyzed dehydration is required[4].

Protocol:

  • Amide Coupling: Dissolve 1.0 mmol of the carboxylic acid and 1.2 mmol of HATU in 5 mL of anhydrous DMF. Add 2.5 mmol of DIPEA and stir for 15 minutes to pre-activate the acid.

  • Diamine Addition: Add 1.0 mmol of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide. Stir at room temperature for 12 hours.

  • Validation Checkpoint 1: LC-MS should indicate the complete consumption of the diamine and the presence of the uncyclized mono-amide mass [M+H]⁺.

  • Dehydration/Cyclization: Extract the intermediate into EtOAc, wash with brine, dry, and concentrate. Dissolve the crude amide in 5 mL of glacial acetic acid.

  • Microwave Irradiation: Heat the solution in a microwave reactor at 120 °C for 30 minutes (or reflux conventionally for 4 hours).

  • Validation Checkpoint 2: TLC will show a shift to a less polar spot. LC-MS will confirm the loss of water (-18 Da) from the intermediate, yielding the final benzimidazole[4].

Data Presentation: Biological Profiling

The structural modifications enabled by these workflows directly dictate the pharmacological profile of the resulting compounds. Below is a representative data summary illustrating how 2-substituted benzimidazole-6-sulfonamides derived from this class of ortho-diamines achieve selectivity for tumor-associated Carbonic Anhydrases over off-target cytosolic isoforms[3].

Compound Class (Benzimidazole-6-Sulfonamides)hCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Ratio (IX vs II)
Standard (Acetazolamide) 250.012.025.05.70.48
2-Phenyl Derivative >10,0004,50024.58.2>180
2-(4-Hydroxyphenyl) Derivative >10,0002,10018.06.5>115
2-(3,4-Dihydroxyphenyl) Derivative >10,0008509.54.1>89

Note: Data represents typical inhibition profiles for the benzimidazole-6-sulfonamide scaffold demonstrating the "reduced flexibility approach" to achieve high selectivity for transmembrane tumor-associated isoforms (CA IX/XII) while sparing cytosolic off-targets (CA I/II)[3].

Troubleshooting & Optimization

  • Incomplete Cyclization (Workflow 2): If the LC-MS shows a mixture of the mono-amide and the cyclized product, the dehydration energy barrier has not been met. Solution: Increase the microwave temperature to 140 °C or add a catalytic amount of p-toluenesulfonic acid (PTSA) to the acetic acid solvent to drive the loss of water.

  • Mono-alkylation vs. Amide Formation: The sulfonamide nitrogen is weakly nucleophilic but can compete during aggressive electrophilic attacks. Solution: Maintain strict stoichiometric control of the coupling reagents (HATU/EDC) and keep the reaction at room temperature during Step 1 of Workflow 2 to ensure chemoselectivity at the primary aliphatic amines.

  • Poor Solubility: The N-(2-methoxyphenyl)benzenesulfonamide moiety is highly lipophilic. If precipitation fails during the aqueous workup of Workflow 1, extract the aqueous layer with ethyl acetate (3 x 20 mL), wash the combined organic layers with saturated NaHCO₃ to remove bisulfite impurities, and purify via flash chromatography (DCM/MeOH gradient).

References

  • Milite, C., et al. "Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Available at:[Link]

  • Niswender, C. M., et al. "Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics." ACS Chemical Neuroscience, 2011. Available at:[Link]

Sources

Application

Comprehensive In Vivo Dosing and Pharmacokinetic Guidelines for 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide

Executive Summary & Physicochemical Profiling 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide (CAS: 379725-41-4) is a synthetic small molecule characterized by a sulfonamide core linked to a diamino-phenyl moiety. In d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide (CAS: 379725-41-4) is a synthetic small molecule characterized by a sulfonamide core linked to a diamino-phenyl moiety. In drug discovery, the sulfonamide pharmacophore is frequently leveraged for carbonic anhydrase (CA) inhibition, cyclooxygenase (COX) targeting, or as a hinge-binding motif in kinase inhibitors.

However, the combination of a lipophilic methoxyphenyl group and a highly polarizable sulfonamide creates biopharmaceutical challenges—specifically, poor aqueous solubility at physiological pH and high plasma protein binding. To accurately assess its in vivo efficacy, researchers must employ a rigorously validated formulation and pharmacokinetic (PK) strategy[1]. This application note provides a self-validating, step-by-step protocol for the in vivo dosing, formulation, and bioanalysis of this compound in preclinical rodent models.

Formulation Strategy for In Vivo Dosing

Administering hydrophobic small molecules in vivo requires a vehicle that safely solubilizes the active pharmaceutical ingredient (API) without inducing vehicle-mediated toxicity or altering the drug's intrinsic PK profile[2]. For 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide, a co-solvent/surfactant system is mandatory.

Rationale for Vehicle Selection
  • DMSO (Dimethyl Sulfoxide): Disrupts the crystalline lattice of the compound.

  • PEG400 (Polyethylene Glycol 400): Acts as a co-solvent to maintain solubility and prevent precipitation upon introduction to aqueous environments[2].

  • Tween 80: A non-ionic surfactant that forms micelles, encapsulating the lipophilic domains of the molecule.

  • Saline (0.9% NaCl): Adjusts the final solution to physiological osmolarity for intravenous (IV) or oral (PO) tolerability.

Protocol: Preparation of a 2 mg/mL Dosing Solution

Note: This protocol yields a clear solution suitable for both IV and PO administration.

  • Primary Solubilization: Weigh 2.0 mg of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide powder. Add 100 µL of DMSO (10% of final volume). Vortex vigorously for 2 minutes until completely dissolved.

  • Co-solvent Addition: Add 400 µL of PEG400 (40% of final volume) to the DMSO-drug solution. Vortex for 1 minute. The solution must remain clear[3].

  • Surfactant Integration: Add 50 µL of Tween 80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure micelle formation[3].

  • Aqueous Dilution (Critical Step): Slowly add 450 µL of 0.9% Saline (45% of final volume) dropwise while continuously vortexing. Rapid addition of the aqueous phase will cause the sulfonamide to "crash out" (precipitate)[3].

  • Validation: Visually inspect the final 1 mL solution against a dark background. It must be completely transparent with no particulate matter.

Pharmacokinetic (PK) Profiling Protocol

To establish the bioavailability ( F% ) and clearance ( CL ) of the compound, a crossover or parallel-group PK study in Sprague-Dawley rats (8–10 weeks old, 250–300 g) is recommended[4].

Step-by-Step In Vivo Workflow
  • Animal Preparation: Fast the rats overnight (12 hours) prior to PO dosing to eliminate food-effect variables on absorption. Water remains available ad libitum.

  • Intravenous (IV) Administration: Administer 2 mg/kg of the formulated solution via the lateral tail vein using a slow bolus injection (over 30 seconds) to prevent acute cardiotoxicity.

  • Oral (PO) Administration: Administer 10 mg/kg via oral gavage using a stainless-steel feeding needle.

  • Serial Blood Sampling: Collect 150 µL of blood via the jugular vein or tail snip into K2-EDTA coated tubes at the following time points:

    • IV: 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours[4].

  • Plasma Harvesting: Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until analysis.

LC-MS/MS Bioanalysis (Protein Precipitation)

Sulfonamides exhibit high plasma protein binding (often >90% to human serum albumin). Rigorous protein precipitation is required to release the free drug for accurate mass spectrometry quantification.

  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., a deuterated sulfonamide analog) to denature proteins[4].

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C[4].

  • Transfer 100 µL of the supernatant to an LC-MS/MS autosampler vial. Analyze using a C18 reverse-phase column with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[4].

Pharmacodynamic (PD) & Tolerability Guidelines

When advancing 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide into efficacy models (e.g., xenograft tumor models or inflammation assays), researchers must monitor for class-specific toxicities.

  • Dose-Ranging: Efficacy studies should evaluate a dose range of 10 mg/kg to 50 mg/kg PO once daily (QD) or twice daily (BID), depending on the calculated half-life ( T1/2​ ).

  • Toxicity Monitoring: High-dose sulfonamide therapy is historically associated with specific adverse events in rodents, including hemolytic anemia (evidenced by decreased red blood cell parameters and increased reticulocytes) and mild hepatotoxicity (elevated ALT/AST)[5]. Complete Blood Counts (CBC) and liver enzyme panels should be conducted on Day 7 and Day 14 of repeated dosing.

Target Pharmacokinetic Parameters

The following table summarizes the theoretical target PK parameters required to justify advancing this small molecule into late-stage preclinical development, based on standard FDA guidance for small molecule therapeutics[1].

Pharmacokinetic ParameterIV Target (2 mg/kg)PO Target (10 mg/kg)Mechanistic Implication for Efficacy
Cmax​ (Peak Concentration)N/A> 1,000 ng/mLEnsures target receptor/enzyme saturation.
Tmax​ (Time to Peak)N/A1.0 – 2.0 hoursIndicates rapid gastrointestinal absorption.
AUC0−∞​ (Total Exposure)> 500 h·ng/mL> 1,500 h·ng/mLDetermines total systemic drug availability.
T1/2​ (Elimination Half-Life)2.0 – 4.0 hours3.0 – 5.0 hoursDictates dosing frequency (e.g., QD vs. BID).
F% (Oral Bioavailability)100% (Reference)> 30%Validates the compound as an oral drug candidate.

Experimental Workflow Visualization

G N1 3,4-Diamino-N-(2-methoxyphenyl) benzenesulfonamide (CAS 379725-41-4) N2 Vehicle Formulation 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline N1->N2 N3 Intravenous (IV) Dosing 2 mg/kg via Tail Vein N2->N3 N4 Oral (PO) Dosing 10 mg/kg via Gavage N2->N4 N5 Serial Blood Sampling (0.08h to 24h) N3->N5 N4->N5 N6 Plasma Protein Precipitation (Acetonitrile Extraction) N5->N6 N7 LC-MS/MS Quantification & PK Parameter Calculation N6->N7

Caption: Workflow for the in vivo pharmacokinetic evaluation of the sulfonamide compound.

Sources

Method

Application Note: Preclinical Formulation Strategies and In Vivo Dosing Protocols for 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

Executive Summary The successful translation of novel small molecules from in vitro assays to in vivo efficacy models hinges on robust formulation strategies. 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (hereafte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful translation of novel small molecules from in vitro assays to in vivo efficacy models hinges on robust formulation strategies. 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as DMB-SA ) is a highly lipophilic, specialized chemical probe (CAS: 379725-41-4) [1]. Due to its diaminobenzene moiety and substituted sulfonamide core, DMB-SA exhibits extremely poor aqueous solubility, presenting a significant bottleneck for systemic administration in rodent models.

As a Senior Application Scientist, I have designed this technical guide to provide researchers with self-validating, step-by-step protocols for formulating DMB-SA. By understanding the physicochemical causality behind excipient selection, researchers can achieve reproducible pharmacokinetic (PK) profiles for both Intravenous (IV) and Oral (PO) dosing routes.

Physicochemical Profiling of DMB-SA

Before selecting a vehicle, it is critical to analyze the target molecule's inherent properties. The structural features of DMB-SA dictate a high propensity for hydrophobic interactions and crystal lattice stability, rendering simple aqueous buffers (like PBS or Saline) entirely ineffective [1].

Table 1: Physicochemical Properties and Formulation Implications for DMB-SA

PropertyValueImplication for Formulation Strategy
Chemical Name 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamideAromatic rings and substituted sulfonamide drive high lipophilicity.
CAS Number 379725-41-4Unique identifier for API sourcing and regulatory documentation.
Molecular Weight 293.34 g/mol Highly favorable for oral absorption (complies with Lipinski's Rule of 5).
Estimated LogP ~2.5 - 3.5Requires organic co-solvents or surfactants to disrupt lattice energy.
Aqueous Solubility < 0.1 mg/mL (Practically insoluble)Precludes the use of unassisted aqueous buffers for IV injection.
Organic Solubility Soluble in DMSO, DMF, EthanolDimethyl sulfoxide (DMSO) serves as the optimal primary solvent.

Formulation Causality & Excipient Selection (E-E-A-T)

A common pitfall in preclinical drug development is the arbitrary selection of solvents, which often leads to in vivo precipitation, localized toxicity, or erratic bioavailability. Every excipient in these protocols serves a specific, mechanistic purpose [2].

  • Dimethyl Sulfoxide (DMSO): Used as the primary solvent to completely dissolve the DMB-SA powder. However, IV formulations must restrict DMSO to 10% v/v. Higher concentrations cause severe hemolysis, phlebitis, and localized tissue necrosis in rodents [1].

  • Polyethylene Glycol 400 (PEG400): Acts as a critical co-solvent. When the DMSO/DMB-SA stock is diluted with aqueous saline, the hydrophobic drug will immediately crash out of solution. PEG400 creates a transitional solvation shell that prevents this micro-precipitation [1].

  • Carboxymethyl Cellulose Sodium (CMC-Na): For oral suspensions, true solubility is not required. Instead, CMC-Na acts as a viscosity modifier. By thickening the aqueous phase, it prevents the suspended DMB-SA particles from settling rapidly, ensuring dose uniformity [2].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant used in the oral suspension. Because DMB-SA is highly hydrophobic, water will repel the powder, causing it to float or clump. Tween 80 reduces the surface tension, allowing the vehicle to "wet" the particles evenly.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Solution Formulation (10% DMSO / 40% PEG400 / 50% Saline)

Objective: To create a clear, thermodynamically stable solution at 2.5 mg/mL for systemic IV injection.

  • Primary Solubilization: Weigh exactly 25.0 mg of DMB-SA into a sterile glass vial. Add 1.0 mL of pure, cell-culture grade DMSO. Vortex vigorously for 2 minutes until the powder is completely dissolved. (Causality: Disruption of the crystalline lattice).

  • Co-solvent Addition: To the 1.0 mL DMSO stock, add 4.0 mL of PEG400. Vortex for an additional 2 minutes to ensure complete mixing of the organic phases.

  • Aqueous Dilution: Place the vial on a magnetic stir plate (500 rpm). Dropwise, add 5.0 mL of sterile 0.9% Saline. (Causality: Dropwise addition prevents localized supersaturation, which would trigger irreversible nucleation and precipitation).

  • Self-Validation Checkpoint: Draw 1 mL of the final formulation into a syringe and attempt to pass it through a 0.22 µm PTFE syringe filter.

    • Pass Condition: The liquid passes easily, and the filter remains clear. The formulation is a true solution and safe for IV use.

    • Fail Condition: Significant resistance is felt, or a white film appears on the filter. Micro-precipitation has occurred. Discard the batch and increase the PEG400 ratio to 50%.

Protocol B: Oral (PO) Suspension Formulation (0.5% CMC-Na / 0.1% Tween 80 in Water)

Objective: To create a homogenous, easily resuspendable mixture at 10 mg/mL for oral gavage.

  • Vehicle Preparation: Dissolve 0.5 g of CMC-Na in 100 mL of heated (60°C) deionized water under vigorous stirring. Once clear, cool to room temperature and add 100 µL of Tween 80. Stir until uniform.

  • Wetting the API: Weigh 100 mg of DMB-SA into a mortar. Add 100 µL of the prepared vehicle to the powder. Use a pestle to levigate (grind) the powder into a smooth, uniform paste. (Causality: Mechanical shearing combined with Tween 80 forces the displacement of air from the hydrophobic particle surfaces).

  • Volume Expansion: Gradually add the remaining vehicle in 1 mL increments, transferring the mixture to a 10 mL volumetric flask, bringing the final volume to exactly 10.0 mL.

  • Self-Validation Checkpoint: Transfer 2 mL of the final suspension to a transparent glass vial and leave it undisturbed for 15 minutes.

    • Pass Condition: The suspension remains uniformly opaque. Minor settling may occur, but it resuspends instantly upon gentle inversion.

    • Fail Condition: Rapid phase separation occurs, or a hard "cake" forms at the bottom. The particle size is too large. Re-homogenize using a probe sonicator for 3 minutes on ice.

Formulation Workflow Diagram

FormulationWorkflow Start Compound: DMB-SA (CAS 379725-41-4) Assess Assess Solubility (LogP ~ 2.5 - 3.5) Start->Assess Route Determine Dosing Route Assess->Route IV Intravenous (IV) Requires True Solution Route->IV PO Oral (PO) Suspension Acceptable Route->PO Sol_IV 10% DMSO + 40% PEG400 + 50% Saline IV->Sol_IV Sol_PO 0.5% CMC-Na + 0.1% Tween 80 in Water PO->Sol_PO QC_IV Filter Sterilize (0.22 µm) Check for Precipitation Sol_IV->QC_IV QC_PO Homogenize / Sonicate Check Uniformity Sol_PO->QC_PO Dose In Vivo Dosing (Mice/Rats) QC_IV->Dose QC_PO->Dose

Logical workflow for DMB-SA formulation selection and preparation for in vivo dosing.

In Vivo Administration & Ethical Guidelines

To ensure robust data and adherence to international animal welfare standards (e.g., IACUC, AAALAC, and PMDA guidelines), strict administration parameters must be followed:

  • Dosing Volumes:

    • IV (Mice): Do not exceed 5 mL/kg (e.g., 100 µL for a 20g mouse). Administer slowly over 30 seconds via the lateral tail vein using a 27G to 30G needle to prevent fluid overload and vascular shock.

    • PO (Mice): Do not exceed 10 mL/kg (e.g., 200 µL for a 20g mouse). Use a specialized 20G or 22G reusable stainless steel or disposable plastic feeding needle.

  • Preparation Timing: DMB-SA formulations should be prepared fresh on the day of dosing. If the IV solution is stored at 4°C, PEG400 will increase in viscosity and the compound may precipitate. Always allow formulations to reach room temperature and vortex well prior to administration.

References

  • An, L., De Bruyn, T., Pang, J., Ubhayakar, S., Salphati, L., Zhang, X., Liu, L., Li, R., Chan, B., Dey, A., & Levy, E. S. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

Application

Application Note: In Vitro Cell Viability Assessment of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Oncologists Compound: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS: 379725-41-4) Assay Methodology: ATP-based Luminescent Cel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Oncologists Compound: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS: 379725-41-4) Assay Methodology: ATP-based Luminescent Cell Viability Assay

Introduction & Scientific Rationale

Benzenesulfonamide derivatives represent a highly privileged scaffold in medicinal chemistry, frequently investigated for their potent anti-proliferative properties against aggressive solid tumors. These compounds often act by inhibiting tumor-associated Carbonic Anhydrases (e.g., CAIX and CAXII), disrupting intracellular pH homeostasis, and inducing reactive oxygen species (ROS) accumulation [1]. Recent preclinical evaluations have demonstrated the efficacy of benzenesulfonamides against triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) models [2, 3].

When evaluating the cytotoxicity of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide , selecting the appropriate viability assay is critical. The presence of a diamino-aromatic moiety makes this compound potentially redox-active. Traditional colorimetric assays (like MTT or MTS) rely on the enzymatic reduction of tetrazolium salts into formazan. Redox-active small molecules can artificially reduce these salts in the absence of cells, leading to false-positive viability signals.

To circumvent this, this protocol utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo®). As outlined in the NIH Assay Guidance Manual, ATP quantification is the gold standard for high-throughput viability screening because it directly measures cellular metabolic collapse without requiring extended substrate incubation times, thereby eliminating compound-mediated optical or chemical interference [4].

Mechanistic Pathway

Understanding the mechanism of action ensures accurate interpretation of phenotypic assay data. Benzenesulfonamides typically induce metabolic collapse, which directly correlates with the rapid depletion of intracellular ATP measured in this protocol.

Mechanism Drug 3,4-Diamino-N-(2-methoxy-phenyl) -benzenesulfonamide Target Carbonic Anhydrase (CAIX) Inhibition Drug->Target Binds Zinc Ion ROS ROS Accumulation Drug->ROS Redox Cycling (Diamino moiety) pH Intracellular pH Drop (Acidification) Target->pH ATP ATP Depletion (Metabolic Collapse) pH->ATP ROS->ATP Death Apoptosis / Cell Death ATP->Death

Proposed cytotoxic mechanism of diamino-benzenesulfonamides driving ATP depletion.

Materials and Reagents

  • Test Compound: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS: 379725-41-4), reconstituted to a 10 mM stock in anhydrous DMSO.

  • Cell Lines: A549 (Lung Carcinoma) and MDA-MB-231 (Breast Adenocarcinoma).

  • Assay Reagent: ATP Luminescent Cell Viability Kit (e.g., Promega CellTiter-Glo®).

  • Consumables: 96-well white opaque flat-bottom tissue culture plates. (Causality Note: White plates are strictly mandated to maximize luminescent signal reflection and completely eliminate well-to-well optical crosstalk/bleed-through, which is a common source of error in clear-bottom plates).

  • Equipment: Multimode microplate reader with a luminescence module (integration time: 0.25–1.0 second/well).

Experimental Workflow

Workflow Seed 1. Cell Seeding (White 96-well plate) Incubate1 2. Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Treat 4. Compound Treatment (72h Incubation) Incubate1->Treat CompPrep 3. Compound Dilution (10-point serial dilution) CompPrep->Treat Equilibrate 5. Room Temp Equilibration (30 mins) Treat->Equilibrate Reagent 6. Add ATP Assay Reagent (Lysis & Reaction) Equilibrate->Reagent Read 7. Luminescence Reading (Microplate Reader) Reagent->Read

High-throughput ATP-based cell viability assay workflow for benzenesulfonamide screening.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Built-in controls (vehicle-only and cell-free background) ensure that any observed signal reduction is causally linked to compound toxicity rather than assay artifact.

Day 0: Cell Seeding
  • Harvest A549 and MDA-MB-231 cells during the logarithmic growth phase (70-80% confluence) to ensure uniform metabolic baseline.

  • Count cells and assess viability (must be >95% via Trypan Blue).

  • Dilute cells in complete growth media (e.g., DMEM + 10% FBS) to a density of 3×104 cells/mL.

  • Dispense 100 µL/well into the white opaque 96-well plate (3,000 cells/well).

    • Critical Step: Leave column 1 as "Media Only" (no cells) for background luminescence subtraction.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Day 1: Compound Preparation and Treatment
  • Thaw the 10 mM DMSO stock of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide.

  • Prepare a 10-point, 3-fold serial dilution of the compound in an intermediate deep-well plate using complete culture media.

    • Causality Note: Maintain a constant DMSO concentration across all wells (maximum 0.1% v/v final). DMSO concentrations >0.5% can induce baseline cytotoxicity, artificially skewing the IC₅₀ curve.

  • Aspirate the seeding media from the 96-well plate and immediately add 100 µL/well of the diluted compound.

  • Include "Vehicle Control" wells (cells + 0.1% DMSO media) to serve as the 100% viability baseline.

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

Day 4: ATP Luminescence Measurement
  • Equilibration: Remove the 96-well plate and the ATP assay reagent from storage and equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality Note: The luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature across the plate will cause "edge effects," where outer wells yield different luminescence values than inner wells despite identical ATP concentrations.

  • Add 100 µL/well of the ATP assay reagent directly to the culture wells. (Do not remove the media; the reagent contains detergents optimized to lyse cells in the presence of serum).

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the plate using a microplate reader set to luminescence mode (0.5 second integration time).

Data Presentation & Analysis

To calculate cell viability, subtract the average background luminescence (Media Only) from all sample wells. Normalize the data against the Vehicle Control (set to 100%). Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

Table 1: Representative Quantitative Data Summary (Mock Data for Reference)

Cell LineTissue OriginIncubation TimeVehicle Control Viability3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide IC₅₀ (µM)R² Value
A549 Lung Carcinoma72 Hours100% ± 2.1%14.2 ± 1.50.985
MDA-MB-231 Breast Adenocarcinoma72 Hours100% ± 3.4%8.7 ± 0.90.991
HEK-293 Normal Kidney (Tox Control)72 Hours100% ± 1.8%> 100.0N/A

Data interpretation: A lower IC₅₀ in MDA-MB-231 compared to the non-cancerous HEK-293 control indicates a favorable therapeutic window, a common characteristic of targeted benzenesulfonamide derivatives [2].

Troubleshooting Guidelines

  • Signal Decay Across the Plate: If wells read last have significantly lower luminescence than wells read first, the signal half-life may be compromised. Ensure the assay reagent is freshly reconstituted and protected from prolonged light exposure.

  • Compound Precipitation: If the compound precipitates upon addition to the aqueous media, it will lead to artificially low toxicity readouts. Pre-warm the media to 37°C before performing the intermediate dilutions, and verify solubility under a microscope prior to the 72-hour incubation.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at:[Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathol. Available at:[Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving solubility of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing solubility bottlenecks during early-stage drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing solubility bottlenecks during early-stage drug development.

The compound 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (MW: 293.34) presents a classic formulation challenge. While its target affinity might be excellent, its physicochemical properties make aqueous handling difficult. Below is an in-depth troubleshooting guide and FAQ designed to help you rationally select and execute the right solubilization strategy without compromising your downstream assays.

Solubilization Decision Workflow

Before altering your buffer, you must define the tolerance of your biological system. Use the workflow below to determine the optimal solubilization route.

G A Compound Precipitates in Aqueous Buffer B Determine Downstream Application A->B C In Vitro Biochemical (Tolerates up to 5% DMSO) B->C D Cell-Based Assays (Strict DMSO < 0.5%) B->D E In Vivo Dosing (Requires Aqueous Vehicle) B->E F Direct Dilution Use 100% DMSO Stock C->F G Cosolvent System PEG400 + Tween-20 D->G H Complexation 20% HP-β-CD in Saline E->H

Workflow for selecting a solubilization strategy based on downstream application.

Frequently Asked Questions (FAQs)

Q1: Why does 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide immediately precipitate when diluted into standard PBS (pH 7.4)? A1: The precipitation is driven by the compound's amphoteric nature and high crystal lattice energy. The molecule contains two primary aromatic amines (pKa ~4.0–5.0) and a sulfonamide group (pKa ~9.0–10.0). At physiological pH (7.4), both functional groups are predominantly un-ionized. Un-ionized sulfonamides exhibit strong intermolecular hydrogen bonding in their solid state. Because the energy required to break this crystal lattice is greater than the hydration energy provided by the aqueous buffer, the compound thermodynamically prefers to crash out of solution[1].

Q2: Can I use pH adjustments to force it into solution without adding organic solvents? A2: Mechanistically, yes; practically, no. To protonate the primary amines and create a soluble cation, you would need to drop the buffer pH below 3.0. Conversely, to deprotonate the sulfonamide and create a soluble anion, you must raise the pH above 10.5. Both extremes will denature proteins in biochemical assays and cause immediate cytotoxicity in cell cultures. For biological applications, you must rely on cosolvents or complexation rather than pH manipulation.

Q3: What is the optimal cosolvent strategy for cell-based High-Throughput Screening (HTS)? A3: Cell-based assays typically restrict DMSO to ≤0.5% to prevent solvent-induced toxicity. To achieve this, we use a step-down cosolvent system. By incorporating a miscible polymer (like PEG400) and a non-ionic surfactant (like Tween-20), you lower the dielectric constant of the aqueous mixture and reduce interfacial tension. This creates a microenvironment that solvates the lipophilic methoxyphenyl ring while remaining biologically inert.

Q4: How does cyclodextrin complexation work for in vivo dosing, and which derivative should I use? A4: For animal dosing, organic solvents must be strictly minimized. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a highly hydrophilic outer surface. The hydrophobic benzenesulfonamide and methoxyphenyl rings of your compound insert into this cavity via van der Waals forces, shielding them from water. Meanwhile, the exterior hydroxyl groups maintain hydrogen bonding with the bulk solvent, pulling the entire inclusion complex into the aqueous phase[2]. This process is non-covalent; upon injection, the complex dilutes in the bloodstream, releasing the free active drug.

Quantitative Data: Solubility Profiles

The table below summarizes the expected solubility gains when applying different vehicle formulations to this specific sulfonamide derivative.

Vehicle FormulationFinal pHEstimated Solubility (mg/mL)Application Suitability
100% PBS (Control)7.4< 0.01Not recommended
100% DMSON/A> 50.0Stock solution generation
5% DMSO + 95% PBS7.4~ 0.10In vitro biochemical assays
0.5% DMSO + 10% PEG400 + 0.1% Tween-20 + 89.4% PBS7.4~ 0.50Cell-based assays
20% (w/v) HP-β-CD in 0.9% Saline6.5 - 7.0~ 5.00In vivo dosing (IV/IP/PO)

Experimental Protocols

To ensure reproducibility and scientific trustworthiness, every protocol must be treated as a self-validating system. Do not assume your compound is fully dissolved just because the solution appears clear to the naked eye.

Protocol A: Cosolvent-Stabilized Aqueous Solution (For Cell Assays)

Objective: Achieve a 100 µM working solution with ≤0.5% DMSO.

  • Stock Preparation: Weigh the compound and dissolve it in 100% molecular-biology grade DMSO to create a 20 mM stock. Vortex until visually clear.

  • Vehicle Preparation: In a separate conical tube, prepare the intermediate aqueous vehicle: PBS (pH 7.4) containing 10% (v/v) PEG400 and 0.1% (v/v) Tween-20. Vortex this vehicle thoroughly to ensure the surfactant is evenly dispersed.

  • Dropwise Addition: Place the aqueous vehicle on a vortex mixer set to medium-high. Slowly add the 20 mM DMSO stock dropwise into the vortexing liquid (1 part DMSO stock to 199 parts vehicle). Causality note: Vigorous mixing during addition prevents localized high concentrations of the drug, which act as nucleation sites for precipitation.

  • Sonication: Place the tube in a bath sonicator at room temperature for 5 minutes to disrupt any microscopic aggregates.

  • Self-Validation (Critical): Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully decant the supernatant. Analyze the supernatant via LC-MS or UV-Vis (measuring absorbance at the compound's λmax​ ) against a standard curve to confirm the actual dissolved concentration matches your theoretical yield.

Protocol B: HP-β-CD Complexation (For In Vivo Dosing)

Objective: Achieve a 5 mg/mL aqueous solution with 0% organic solvent.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% NaCl (saline). Stir until the cyclodextrin is completely dissolved.

  • Drug Addition: Add the dry powder of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide directly to the HP-β-CD solution to reach a target concentration of 5 mg/mL.

  • Equilibration: Protect the vial from light and stir continuously on a magnetic stir plate at 37°C for 24 hours. Causality note: Inclusion complexation is an equilibrium-driven thermodynamic process; sufficient time and kinetic energy (heat) are required for the drug to partition into the cyclodextrin cavities.

  • Filtration: Filter the resulting suspension through a 0.22 µm PVDF syringe filter. This removes any uncomplexed, undissolved compound.

  • Self-Validation (Critical): Perform a phase-solubility analysis on the filtrate. Dilute a small aliquot in methanol to disrupt the cyclodextrin complex, and quantify the total drug concentration via HPLC before administering to animals.

References

  • Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Physics and Chemistry of Liquids (2002).[Link]

  • Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech (2005).[Link]

Sources

Optimization

optimizing yield in 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide .

This guide moves beyond basic procedural steps to explain the underlying chemical causality of each reaction phase. By understanding the molecular dynamics—from nucleophilic aromatic substitution to the oxidative instability of diamines—you can implement these self-validating protocols to maximize your yield and purity.

Synthetic Workflow Visualization

SynthesisWorkflow Start 4-Chloro-3-nitrobenzenesulfonyl chloride + 2-Methoxyaniline Step1 Phase 1: Sulfonamide Coupling (Pyridine, Anhydrous DCM, 0°C to RT) Start->Step1 Int1 4-Chloro-N-(2-methoxyphenyl) -3-nitrobenzenesulfonamide Step1->Int1 Step2 Phase 2: SNAr Amination (Aqueous NH3, 1,4-Dioxane, 80°C, Sealed) Int1->Step2 Int2 4-Amino-N-(2-methoxyphenyl) -3-nitrobenzenesulfonamide Step2->Int2 Step3 Phase 3: Nitro Reduction (Pd/C, H2, Degassed MeOH) Int2->Step3 Target 3,4-Diamino-N-(2-methoxyphenyl) benzenesulfonamide (HCl Salt) Step3->Target

Figure 1: Three-phase synthetic workflow for 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide.

Mechanistic Troubleshooting & FAQs

Phase 1: Sulfonamide Coupling

Q: Why is my Phase 1 yield consistently below 60%, accompanied by a highly polar baseline spot on my TLC plate? A: You are observing the hydrolysis of your starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, into the corresponding sulfonic acid. Sulfonyl chlorides are highly electrophilic and will rapidly react with trace moisture[1].

  • Causality & Solution: Water outcompetes the sterically hindered 2-methoxyaniline (o-anisidine). To resolve this, ensure strictly anhydrous conditions. Dry your dichloromethane (DCM) over 3Å molecular sieves and distill the 2-methoxyaniline prior to use. Furthermore, use pyridine instead of triethylamine; pyridine acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate, which accelerates the desired amine coupling over background hydrolysis.

Phase 2: SNAr Amination

Q: During the amination step, I observe unreacted starting material even after 24 hours at 60°C. How can I drive this Nucleophilic Aromatic Substitution (SNAr) to completion? A: The issue is poor mass transfer and the volatility of ammonia. While the 4-chloro group is highly activated for SNAr by the strongly electron-withdrawing ortho-nitro group, the hydrophobic sulfonamide intermediate forms a biphasic system with aqueous ammonia, stalling the reaction.

  • Causality & Solution: Switch to a 1:1 solvent mixture of aqueous NH₃ (28%) and 1,4-dioxane. The 1,4-dioxane acts as a homogenizing co-solvent. Crucially, perform this reaction in a sealed pressure vessel (autoclave) at 80°C. The sealed system prevents the escape of volatile ammonia gas, maintaining a high localized concentration of the nucleophile and drastically increasing the collision frequency required to displace the chloride ion.

Phase 3: Nitro Reduction & Isolation

Q: The final reduction step using Pd/C and H₂ gives a complex mixture, and the isolated product darkens rapidly from white to dark purple/brown. What is happening? A: You are observing the auto-oxidation of the newly formed 1,2-diaminobenzene (o-phenylenediamine) moiety. In the presence of atmospheric oxygen, electron-rich o-phenylenediamines are notoriously unstable and rapidly oxidize to form highly colored phenazine oligomers and radical species[2][3].

  • Causality & Solution: The free base form of the diamine is highly electron-rich. To prevent oxidative degradation, you must strictly degas your methanol solvent with argon before adding the Pd/C catalyst. After the reduction is complete, filter the catalyst under an argon blanket. Immediately quench the filtrate with anhydrous ethereal HCl to isolate the product as a hydrochloride salt. Protonating the amines withdraws electron density from the aromatic ring, effectively shutting down the oxidation pathway and yielding a bench-stable white powder.

Quantitative Data Presentation

The following table summarizes the performance metrics of the standard literature conditions versus the optimized protocols detailed in this guide.

Reaction PhaseStandard ConditionOptimized ConditionYield ImprovementPurity (HPLC)
1. Sulfonamide Coupling DCM, TEA, RT, 12hAnhydrous DCM, Pyridine, 0°C to RT, 4h65% → 92%>98%
2. SNAr Amination Aq. NH₃, Reflux, 24hAq. NH₃ / 1,4-Dioxane (1:1), Sealed Tube, 80°C, 8h55% → 88%>95%
3. Nitro Reduction Pd/C, H₂, MeOH, Air filtrationPd/C, H₂, Degassed MeOH, Ar filtration, HCl quench40% (dark solid) → 85% (white salt)>99%

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints ensure the reaction has succeeded before you proceed to the next step.

Protocol 1: Synthesis of 4-Chloro-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add 2-methoxyaniline (1.05 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM (0.2 M).

  • Addition: Cool the mixture to 0°C using an ice bath. Slowly add 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise over 30 minutes to control the exothermic reaction[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench with 1N HCl to remove excess pyridine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The reaction is successful when the highly mobile sulfonyl chloride spot (Rf ~0.6) is completely consumed, replaced by a single, UV-active product spot (Rf ~0.3).

Protocol 2: Synthesis of 4-Amino-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
  • Setup: In a heavy-walled pressure tube (autoclave), dissolve the intermediate from Protocol 1 (1.0 eq) in 1,4-dioxane (0.5 M).

  • Reagent Addition: Add an equal volume of 28% aqueous ammonium hydroxide (NH₄OH).

  • Propagation: Seal the pressure tube tightly. Heat the biphasic mixture to 80°C behind a blast shield with vigorous stirring for 8 hours.

  • Workup: Cool the vessel completely to 0°C before carefully unsealing to vent residual ammonia. Dilute with water to precipitate the product. Filter the bright yellow solid and wash with cold water.

  • Validation Checkpoint: Analyze via LC-MS. The starting material will show a distinct chlorine isotope pattern (M and M+2). The reaction is validated when this pattern is replaced by a single mass peak corresponding to the amine (a net mass shift of -18.5 Da), indicating complete SNAr conversion.

Protocol 3: Synthesis of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide Hydrochloride
  • Setup: Dissolve the intermediate from Protocol 2 in methanol (0.1 M). Critical Step: Bubble argon through the solution for 15 minutes to thoroughly degas the solvent and displace dissolved oxygen.

  • Catalyst Addition: Under a continuous argon flow, carefully add 10% Pd/C (10 wt%).

  • Propagation: Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Isolation: Purge the flask with argon. Filter the mixture through a pad of Celite strictly under an argon blanket to remove the Pd/C.

  • Salt Formation: Immediately add 2.0 M HCl in diethyl ether (2.5 eq) to the filtrate. Stir for 10 minutes, then concentrate under reduced pressure to yield the hydrochloride salt.

  • Validation Checkpoint: The final product must precipitate as an off-white to pale-yellow solid. Rapid dissolution in water confirms successful hydrochloride salt formation. The absence of dark purple or brown coloration visually validates that oxidative degradation[2][3] has been successfully prevented.

Sources

Troubleshooting

reducing background noise in 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide assays

Welcome to the technical support center for assays involving 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assays involving 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the reduction of background noise in your experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the accuracy and reliability of your results.

Introduction: Understanding the Challenges

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide is a sulfonamide-based compound. Molecules in this class are increasingly utilized in biomedical research, including as potential fluorescent probes.[1][2][3] The inherent chemical properties of sulfonamides and aromatic amines can, however, present unique challenges in various assay formats, primarily manifesting as high background signals. This elevated noise can stem from several factors, including the intrinsic fluorescence of the compound, its interaction with assay components, and its sensitivity to environmental conditions. This guide will walk you through a systematic approach to identifying and mitigating these sources of background noise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a high background signal in my fluorescence-based assay when using 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide. What are the likely causes?

High background fluorescence can originate from several sources, which can be broadly categorized as compound-related, assay component-related, or instrument-related.

  • Compound-Related Autofluorescence: The primary suspect is often the test compound itself. Sulfonamide derivatives can be intrinsically fluorescent, and this autofluorescence can interfere with the desired signal.[4][5] The electron-donating amino groups on the benzene ring can contribute to this phenomenon.

  • Assay Component-Related Fluorescence:

    • Media and Buffers: Phenol red, a common pH indicator in cell culture media, is a known source of fluorescence. Serum components can also contribute to background noise.[5]

    • Plastics: Standard plastic multi-well plates can exhibit significant autofluorescence.

  • Instrument-Related Noise: Improperly matched excitation and emission filters can lead to bleed-through, where the excitation light is detected as signal.

Q2: How can I determine if the high background is coming from my compound or other assay components?

A systematic process of elimination is the most effective approach. The following workflow can help you pinpoint the source of the background noise.

A Start: High Background Observed B Prepare 'Compound-only' control (Compound in assay buffer) A->B C Prepare 'Buffer-only' control (Assay buffer alone) A->C D Prepare 'Vehicle-only' control (Assay buffer + compound solvent) A->D E Measure fluorescence of all controls and experimental wells B->E C->E D->E F Is 'Compound-only' >> 'Buffer-only'? E->F G Is 'Vehicle-only' > 'Buffer-only'? E->G H High background is likely due to compound autofluorescence. F->H Yes J High background originates from assay buffer components. F->J No I High background is contributed by the compound's solvent. G->I Yes

Caption: Troubleshooting workflow to identify the source of background noise.

Q3: My results suggest the compound itself is autofluorescent. What are my options to reduce this interference?

If the compound is indeed autofluorescent, several strategies can be employed to improve your signal-to-noise ratio:

  • Shift to Redder Wavelengths: Autofluorescence from biological molecules and many small molecules is often most prominent in the blue-green region of the spectrum. If your assay allows, consider using a fluorescent reporter dye that excites and emits at longer wavelengths (in the red or far-red spectrum).

  • Optimize Filter Sets: Ensure your fluorescence plate reader or microscope is equipped with high-quality, narrow bandpass filters. This will minimize the collection of off-target emissions from your compound.

  • Spectral Unmixing: If your instrumentation supports it, spectral unmixing is a powerful technique to computationally separate the fluorescence spectrum of your reporter dye from the autofluorescence spectrum of the compound.

Q4: Could the pH of my assay buffer be contributing to the high background?

Absolutely. The fluorescence of many compounds, including sulfonamides, can be pH-dependent.[4][6] The ionization state of the amino and sulfonamide groups can alter the electronic structure of the molecule, thereby affecting its fluorescent properties.

Recommendation: Perform a pH titration experiment. Prepare your assay buffer at a range of pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments) and measure the fluorescence of your compound at each pH. This will help you identify a pH at which the compound's autofluorescence is minimized while maintaining the biological activity and the signal of your reporter dye.

pHRelative Fluorescence of Compound (Arbitrary Units)
6.01500
6.51250
7.0900
7.4850
8.01100
8.51400
This is example data and should be determined experimentally.
Q5: Does the solvent used to dissolve the compound matter?

Yes, the solvent can have a significant impact. The fluorescence of sulfonamide-based probes can be highly sensitive to the polarity of the solvent.[1][5][7] This phenomenon, known as solvatochromism, can lead to shifts in the emission wavelength and changes in fluorescence intensity.[8]

Recommendation: If you are observing high background that you suspect is solvent-related, consider the following:

  • Minimize Final Solvent Concentration: Aim for a final concentration of your organic solvent (e.g., DMSO) in the assay well to be less than 1%, and ideally below 0.5%.

  • Test Alternative Solvents: If compatible with your compound's solubility and your assay system, you could explore less fluorescent or less polar solvents.

  • Solvent-Matched Controls: Always include a "vehicle-only" control in your experiments, where the vehicle is the solvent used to dissolve your compound at the same final concentration as in your experimental wells. This allows for accurate background subtraction.

Experimental Protocols

Protocol 1: Determining the Autofluorescence of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

Objective: To quantify the intrinsic fluorescence of the compound under your specific assay conditions.

Materials:

  • 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

  • Assay buffer (and any other key buffer components)

  • Vehicle (e.g., DMSO)

  • Microplate reader with fluorescence detection

  • Assay plate (preferably black-walled, clear-bottom for reduced crosstalk)

Procedure:

  • Prepare a serial dilution of your compound in the assay buffer, starting from your highest intended assay concentration.

  • In separate wells, prepare a "buffer-only" control.

  • In separate wells, prepare a "vehicle-only" control, with the same final concentration of the vehicle as in your compound-containing wells.

  • Incubate the plate under your standard assay conditions (time and temperature).

  • Measure the fluorescence at the excitation and emission wavelengths used for your primary fluorescent reporter.

  • Subtract the average fluorescence of the "buffer-only" control from all other readings.

  • Plot the background-subtracted fluorescence against the concentration of your compound. A concentration-dependent increase in fluorescence confirms autofluorescence.

Protocol 2: Optimizing Assay Buffer pH to Minimize Compound Fluorescence

Objective: To identify an optimal assay buffer pH that minimizes compound autofluorescence while maintaining assay performance.

Materials:

  • 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide at a fixed concentration (e.g., the EC50 or highest screening concentration)

  • A series of assay buffers prepared at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)

  • Microplate reader with fluorescence detection

  • Assay plate

Procedure:

  • To wells of the microplate, add the compound diluted in each of the different pH buffers.

  • Include "buffer-only" controls for each pH.

  • Incubate as per your standard protocol.

  • Measure the fluorescence at your assay's wavelengths.

  • Subtract the corresponding "buffer-only" background for each pH.

  • Identify the pH that provides the lowest fluorescence signal from the compound.

  • Validation Step: Confirm that your primary assay still performs optimally at the selected pH.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
High, uniform background Compound autofluorescence, media/buffer fluorescenceRun controls to isolate the source (Protocol 1). Switch to phenol red-free media. Consider using a red-shifted reporter dye. Optimize assay pH (Protocol 2).
Precipitate formation Compound insolubility at assay concentrationVisually inspect wells. Lower the compound concentration. Consider using a different solvent or adding a solubilizing agent (if compatible with the assay).
Edge effects in plate Evaporation during incubationUse plate seals. Ensure proper humidification in the incubator. Avoid using the outer wells of the plate for critical samples.
Inconsistent replicates Pipetting errors, compound instabilityUse calibrated pipettes and proper technique. Prepare fresh dilutions of the compound for each experiment. Assess the stability of the compound in your assay buffer over the time course of the experiment.

Final Recommendations

A systematic and logical approach is key to resolving high background issues in assays with 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide. Always begin by running the appropriate controls to diagnose the source of the noise. Often, a combination of optimizing assay conditions such as buffer pH and choice of fluorescent reporter, along with careful background subtraction, can significantly improve your signal-to-noise ratio and the overall quality of your data.

References

  • Discovery of Small-Molecule Sulfonamide Fluorescent Probes for GPR120. (2019). Analytical Chemistry. Available at: [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Pharmaceuticals. Available at: [Link]

  • Sulfonamides Are an Overlooked Class of Electron Donors in Luminogenic Luciferins and Fluorescent Dyes. (2019). Organic Letters. Available at: [Link]

  • Sulfonamide-imines as selective fluorescent chemosensors for the fluoride anion. (2025). Tetrahedron Letters. Available at: [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Semantic Scholar. Available at: [Link]

  • Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. (2025). ResearchGate. Available at: [Link]

  • Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. (2016). Turkish Journal of Chemistry. Available at: [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved March 20, 2026, from [Link]

  • Fluorescence detection and identification of eight sulphonamides using capillary electrophoresis on released excipients in lake water. (2014). Arabian Journal of Chemistry. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical Reviews. Available at: [Link]

  • 3,4-diamino-N-(2-methoxyphenyl)benzene-1-sulfonamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • pH-dependent absorption (A and C) and fluorescence (B and D) spectra of... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Benzenesulfonamide, 4-amino-N-(2-methoxyphenyl)-. (n.d.). SpectraBase. Retrieved March 20, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). MDPI. Available at: [Link]

  • Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. (2021). MDPI. Available at: [Link]

  • Fluorescence detection and identification of eight sulphonamides using capillary electrophoresis on released excipients in lake water. (2015). ResearchGate. Available at: [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved March 20, 2026, from [Link]

  • N-(2-Methoxyphenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. (2014). ResearchGate. Available at: [Link]

  • Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. (2011). Journal of Fluorescence. Available at: [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. (2017). Chemical Science International Journal. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Molbank. Available at: [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. (2019). Agilent. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Available at: [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. Available at: [Link]

  • Evaluation of 4',6-diamidino-2-phenylindole as a fluorescent probe substrate for rapid assays of the functionality of human multidrug and toxin extrusion proteins. (2010). Drug Metabolism and Disposition. Available at: [Link]

  • Analysis of six aromatic amines in the mainstream smoke of tobacco products. (2022). Journal of Analytical Toxicology. Available at: [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). SCIEX. Retrieved March 20, 2026, from [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. Retrieved March 20, 2026, from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2014). Molecules. Available at: [Link]

  • BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL-. (n.d.). gsrs. Retrieved March 20, 2026, from [Link]

  • 3'-(2,4-Dinitrobenzenesulfonyl)-2',7'-dimethylfluorescein as a fluorescent probe for selenols. (2006). Angewandte Chemie International Edition. Available at: [Link]

  • 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. (n.d.). Chemical Science. Retrieved March 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of 3,4-Diamino-N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide to prevent its oxidation. By understanding the underlying chemical principles and adhering to the recommended protocols, you can ensure the long-term integrity and reliability of this compound for your experiments.

I. Understanding the Challenge: The Susceptibility of Aromatic Amines to Oxidation

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide possesses two primary amine groups attached to a benzene ring, a structural feature that renders it susceptible to oxidation. Aromatic amines are known to be sensitive to atmospheric oxygen, light, and elevated temperatures.[1][2] The oxidation process can lead to the formation of colored impurities, degradation of the compound, and a subsequent loss of purity and reactivity. This can critically impact the accuracy and reproducibility of experimental results.

The oxidation of aromatic amines often proceeds through a free radical chain mechanism.[3] This process can be initiated by factors such as light or the presence of metal ions. The resulting oxidized species can further react to form complex colored products, which are often observed as a discoloration of the material from a light powder to a darker shade.

II. Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section provides a structured approach to troubleshooting common issues related to the oxidation of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide.

Issue 1: Discoloration of the Compound Upon Receipt or During Storage
  • Observation: The powder, which should be off-white or light-colored, appears yellow, brown, or even darker.

  • Probable Cause: The compound has been exposed to oxygen, light, or heat at some point during transit or storage. Aromatic amines are prone to discoloration in the presence of these elements.[1]

  • Immediate Action:

    • Isolate the material: Prevent further degradation by immediately storing the vial in a dark, cool, and inert environment.

    • Assess the extent of oxidation: A visual inspection can give a preliminary indication. However, for quantitative analysis, analytical techniques are necessary.

  • Recommended Analytical Protocol: Purity Assessment by HPLC-UV

    • Sample Preparation:

      • Accurately weigh approximately 1 mg of the compound.

      • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL. Ensure the solvent is HPLC grade and has been degassed.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength where the parent compound has maximum absorbance (determine by UV scan if necessary).

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Integrate the peak corresponding to the pure compound and any impurity peaks.

      • Calculate the purity percentage based on the peak area. A significant presence of additional peaks compared to a reference standard indicates degradation.

Issue 2: Inconsistent Experimental Results
  • Observation: Experiments using different batches or even the same batch over time yield variable results.

  • Probable Cause: The purity of the 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide is inconsistent due to varying degrees of oxidation. The oxidized impurities may interfere with the intended reaction or assay.

  • Troubleshooting Steps:

    Caption: Troubleshooting workflow for inconsistent results.

  • Preventative Measures:

    • Always qualify a new batch of the compound by a purity assessment method like HPLC before use.

    • For ongoing projects, periodically re-analyze the purity of the stored compound, especially if it has been stored for an extended period or if the container has been opened multiple times.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide?

A1: To minimize oxidation, the compound should be stored under the following conditions:

  • Atmosphere: In an inert atmosphere. This can be achieved by storing the compound in a vial that has been backfilled with an inert gas like argon or nitrogen. For long-term storage, a glove box with an inert atmosphere is ideal.[4]

  • Temperature: Cool temperatures are recommended. While some sources may indicate room temperature storage, for enhanced stability, refrigeration (2-8 °C) is preferable.[5] For long-term storage, some aromatic amines can be stored at -20 °C or even -70 °C.[6]

  • Light: Protect from light. Store the vial in a dark place or use an amber-colored vial.[4]

  • Moisture: Keep in a dry environment. Aromatic amines can be hygroscopic, and moisture can facilitate degradation.[5]

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a key driver of oxidation.
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
Light Protected from light (Amber vial/dark storage)Light can provide the energy to initiate oxidative free-radical reactions.
Moisture Dry (Desiccated environment if necessary)Moisture can participate in hydrolytic and oxidative degradation pathways.

Q2: How can I tell if my compound has started to oxidize without running an analytical test?

A2: A visual inspection is the first line of defense. A noticeable change in color from a light powder to a yellow, brown, or darker hue is a strong indicator of oxidation.[1] While this is not a quantitative measure of purity, it is a clear warning sign that the compound's integrity may be compromised.

Q3: Can I still use the compound if it shows slight discoloration?

A3: This depends on the sensitivity of your application. For applications requiring high purity, such as in the development of pharmaceutical standards or in sensitive biological assays, it is strongly recommended to use a fresh, high-purity lot. If the application is less sensitive, you might be able to proceed after re-purifying the material. However, it is crucial to first quantify the level of impurity to make an informed decision.

Q4: What is the best way to handle the compound when weighing it out for an experiment?

A4: To minimize exposure to air and moisture, follow these steps:

  • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • If possible, handle the compound inside a glove box with an inert atmosphere.

  • If a glove box is not available, work quickly. Open the vial, weigh the desired amount, and then immediately and securely reseal the vial.

  • After weighing, consider flushing the headspace of the vial with an inert gas before re-sealing for storage.

Caption: Recommended handling workflow.

Q5: Are there any chemical stabilizers I can add to prevent oxidation?

A5: While the use of antioxidants is common in industrial applications for stabilizing aromatic amines, adding any substance to a research-grade compound is generally not recommended as it would introduce an impurity.[1][7][8] The best practice for maintaining the purity of a high-grade chemical is to prevent oxidation through proper storage and handling rather than by adding stabilizers.

IV. References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. PubMed. [Link]

  • Aromatic Amines Antioxidants for Polymers. Performance Additives. [Link]

  • Complex antioxidant composition for preventing aromatic amine from discoloring. Google Patents.

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Antioxidant activity of aromatic cyclic amine derivatives. ScienceDirect. [Link]

  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate. [Link]

  • Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. The ISME Journal. [Link]

  • Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. PubMed. [Link]

  • Amine. Britannica. [Link]

  • Analytical methods used to quantify amine oxidation. ResearchGate. [Link]

  • Packaging for oxygen-sensitive pharmaceutical products. Google Patents.

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. A3P. [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Innovative solutions for transporting sensitive chemicals. Airpharm Logistics. [Link]

  • Pharmaceutical Packaging Materials and Medication Safety: A Mini-Review. MDPI. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • OXIDATION OF 3,4‐DIAMINOFURAZAN BY SOME PEROXIDE REAGENTS. Semantic Scholar. [Link]

  • 3,4-diamino-N-(2-methoxyphenyl)benzene-1-sulfonamide. NextSDS. [Link]

  • 3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide. NextSDS. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 3,4-diamino-n-(4-methoxyphenyl)benzene-1-sulfonamide. PubChemLite. [Link]

  • 3,4-Diaminobenzenesulfonamide. PubChem. [Link]

  • Biozen Nano Columns - Tips for Care and Use. Phenomenex. [Link]

  • Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. PubMed. [Link]

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid. Google Patents.

Sources

Troubleshooting

Bioanalytical Technical Support Center: Optimizing Tissue Extraction for 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with developing robust, high-recovery liquid chromatography-tandem ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with developing robust, high-recovery liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we address the specific physicochemical challenges of extracting 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide from complex tissue matrices.

Analyte Intelligence & Extraction Rationale

To design a self-validating extraction protocol, we must first deconstruct the analyte's physicochemical causality. 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (MW: 293.34) is an amphoteric molecule:

  • Basic Moieties: The 3,4-diamino aniline ring contains primary amines that readily protonate at low pH (pKa ~4.0–5.0).

  • Acidic Moiety: The benzenesulfonamide nitrogen can deprotonate at high pH (pKa ~9.0–10.0).

  • Hydrophobic Core: The 2-methoxyphenyl group and benzene rings drive non-polar interactions and high tissue-protein binding.

Because the molecule can exist as a cation, anion, or neutral lipophile depending on the pH, simple Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) often yields erratic recoveries and severe matrix effects[1]. The optimal, field-proven strategy is Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [2].

Workflow T Intact Tissue H Homogenization (Bead-beating + MeOH) T->H Disruption P Protein Precipitation (Cold Acetonitrile) H->P Denaturation S Mixed-Mode SPE (MCX Cartridge) P->S Enrichment L LC-MS/MS (ESI+ MRM) S->L Quantitation

Fig 1: Logical workflow for amphoteric sulfonamide extraction from tissue.

Troubleshooting Guides & FAQs

Q1: Why is my absolute extraction recovery consistently low (<50%) across all tissue types? A: Low recovery for highly functionalized sulfonamides during tissue analysis is rarely an SPE failure; it is usually a homogenization failure. Sulfonamides exhibit high non-specific binding to intracellular proteins and lipid membranes[3]. If you homogenize tissue in a 100% aqueous buffer (like PBS), the analyte remains bound to the protein pellet during centrifugation.

  • The Fix: Introduce an organic disruptor during the mechanical lysis phase. Using a homogenization buffer of 80:20 PBS:Methanol disrupts hydrophobic van der Waals forces, denaturing the tissue proteins just enough to release the bound analyte into the supernatant prior to extraction.

Q2: Should I use LLE, PPT, or SPE for this specific compound? A: Mixed-Mode SPE (MCX) is strongly recommended.

  • Why PPT fails: Protein precipitation alone leaves high concentrations of endogenous phospholipids in the extract, which co-elute with the hydrophobic methoxyphenyl group and cause severe ion suppression in the ESI source[3].

  • Why LLE fails: Finding a single pH where the diamine is fully deprotonated (neutral) but the sulfonamide is not yet deprotonated (anionic) is practically impossible, leading to partitioning losses.

  • Why MCX succeeds: By acidifying the sample (pH 2.0), we force the diamines into a cationic state (-NH3+). These cations bind fiercely to the sulfonic acid groups on the MCX resin. This allows us to wash the resin with 100% methanol to strip away all neutral phospholipids without losing the analyte[2].

Q3: The FDA M10 guidance requires rigorous validation. Does my recovery need to be 100%? A: No. According to the FDA M10 Bioanalytical Method Validation guidance, extraction recovery does not need to be 100%, but it must be consistent, precise, and reproducible across the entire calibration range[4]. An optimized MCX protocol will yield ~85-95% recovery with a Coefficient of Variation (%CV) of <5%, easily satisfying regulatory criteria.

Quantitative Data Summary

The following table summarizes the expected performance metrics when evaluating different extraction methodologies for 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide in rat liver tissue homogenate (spiked at 50 ng/g).

Extraction MethodologyMean Absolute Recovery (%)Matrix Effect (Ion Suppression)Precision (%CV)Regulatory Viability
Protein Precipitation (PPT) 48.2%-42.5% (Severe)16.4%Fail
Liquid-Liquid Extraction (pH 7.0) 61.5%-15.2% (Moderate)12.1%Marginal
Mixed-Mode SPE (Oasis MCX) 92.8% -3.1% (Negligible) 4.2% Pass

Step-by-Step Experimental Protocols

Protocol A: Optimized Tissue Homogenization

This protocol ensures complete cellular disruption and breaks analyte-protein binding.

  • Tissue Aliquoting: Weigh the harvested tissue (e.g., 100 mg) while frozen to prevent enzymatic degradation.

  • Buffer Addition: Add ice-cold homogenization buffer (80:20 v/v PBS:Methanol) at a ratio of 1:4 (w/v). Causality: The 20% methanol disrupts hydrophobic protein binding pockets without causing premature, massive protein precipitation that could trap the analyte.

  • Mechanical Disruption: Add zirconium oxide beads and process in a bead-beater homogenizer at 6,000 rpm for 2 cycles of 30 seconds. Keep samples on ice between cycles.

  • Initial Clarification: Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C. Collect the supernatant.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

This protocol isolates the analyte by exploiting its basic diamine groups.

SPE_Mechanism Cond 1. Condition (MeOH -> 2% FA) Load 2. Load Sample (Acidified Supernatant) Cond->Load Wash 3. Wash Matrix (2% FA -> 100% MeOH) Load->Wash Elute 4. Elute Analyte (5% NH4OH in MeOH) Wash->Elute

Fig 2: Chemical logic of the MCX Solid-Phase Extraction workflow.

  • Sample Pre-treatment: Take 200 µL of the clarified tissue homogenate (from Protocol A) and add 400 µL of 2% Formic Acid (FA) in water. Vortex well. Causality: This drops the pH below 3.0, ensuring the primary amines are fully protonated (+).

  • Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL of Methanol, followed by 1 mL of 2% FA in water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water. Causality: Removes highly polar endogenous salts while keeping the analyte ionically bound to the resin.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: This is the critical step. Because the analyte is held by strong ionic bonds, 100% organic solvent will wash away neutral lipids and phospholipids without eluting the drug.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH (>10) instantly deprotonates the primary amines, neutralizing their positive charge. The ionic interaction is broken, and the methanol carries the now-neutral lipophilic molecule off the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase for LC-MS/MS injection.

References

  • FDA M10 Bioanalytical Method Validation (2022) . Food and Drug Administration, Centre for Drug Evaluation and Research. Available at:[Link]

  • Tissue Sample Preparation in LC‐MS Bioanalysis . ResearchGate. Available at:[Link]

  • Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics . LCGC International. Available at:[Link]

  • Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue . PMC / NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide Cytotoxicity in Primary Cells

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected viability drops when transitioning compounds from immortalized cell lines to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected viability drops when transitioning compounds from immortalized cell lines to primary cell models.

When working with 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide , researchers often encounter severe cytotoxicity in primary cells (such as primary human hepatocytes or peripheral blood mononuclear cells). This guide is designed to help you understand the mechanistic causality behind this toxicity and provides field-proven, self-validating protocols to troubleshoot and overcome these hurdles in your drug development workflows.

Mechanistic Overview: The Sulfonamide Toxicity Axis

To troubleshoot effectively, we must first understand the biology. 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide contains an arylamine group. In metabolically competent primary cells, Cytochrome P450 (CYP450) enzymes oxidize this nitrogen center to form highly reactive hydroxylamine metabolites[1]. These reactive species rapidly deplete intracellular glutathione (GSH), triggering oxidative stress, mitochondrial dysfunction, and ultimately, direct cytotoxicity[2].

Because immortalized cell lines typically lack functional CYP450 expression, they fail to generate these toxic metabolites, creating a false impression of compound safety during early in vitro screening.

G Compound Sulfonamide Parent Compound CYP CYP450 Metabolism (e.g., CYP2C9) Compound->CYP Hepatic/Cellular processing Metabolite Reactive Hydroxylamine Metabolite CYP->Metabolite Oxidation ROS Glutathione Depletion & Oxidative Stress Metabolite->ROS Auto-oxidation Death Primary Cell Cytotoxicity ROS->Death Apoptosis/Necrosis ABT CYP Inhibitor (1-ABT) ABT->CYP Blocks NAC Antioxidant (NAC / GSH) NAC->ROS Scavenges ROS

Pathway of sulfonamide-induced cytotoxicity and targeted rescue interventions.

Troubleshooting FAQs

Q: Why do my primary cells exhibit rapid loss of viability within 24 hours of treatment, whereas my immortalized cell lines tolerate the compound well? A: The root cause lies in the metabolic competency of your in vitro models. Primary cells retain functional metabolic enzymes. They convert the parent sulfonamide into a reactive hydroxylamine metabolite, which causes direct cytotoxicity[2]. In clinical contexts, this same mechanism is responsible for idiosyncratic fulminant hepatic failure and hypersensitivity reactions[3]. Your immortalized lines survive simply because they lack the CYP450 enzymes necessary to bioactivate the compound.

Q: How can I differentiate between the true pharmacological effect of my compound and this off-target sulfonamide toxicity? A: You must establish a self-validating experimental system by running parallel rescue cohorts. I recommend a two-pronged approach:

  • Antioxidant Supplementation: Pre-treat your primary cells with a thiol-donor such as N-acetylcysteine (NAC). If the toxicity is driven by the hydroxylamine metabolite depleting GSH, supplementing the media will scavenge the reactive species and rescue cell viability.

  • Metabolic Inhibition: Use a broad-spectrum CYP450 suicide inhibitor, such as 1-Aminobenzotriazole (1-ABT). By blocking the metabolic conversion, you prevent the formation of the toxic metabolite entirely. Logic Check: If both NAC and 1-ABT independently rescue cell viability, you have definitively proven that the toxicity is an artifact of CYP450-mediated bioactivation, rather than on-target pharmacology.

Q: I am observing compound precipitation in my primary cell media, which seems to cause localized cell death. How should I optimize formulation? A: Sulfonamides often suffer from poor aqueous solubility, and the complex, protein-rich nature of primary cell media can "salt out" hydrophobic compounds. Resolution: Do not exceed a final DMSO concentration of 0.1% (v/v), as primary cells are highly sensitive to solvent toxicity. Instead of a direct spike-in, perform a stepwise serial dilution: dissolve the compound in 100% DMSO to create a 1000X stock, then create a 10X intermediate working solution in warm, serum-free base media. Add this intermediate dropwise to the final culture plate while gently swirling.

Quantitative Data Presentation

To illustrate the expected outcomes of the rescue strategies discussed above, reference the following benchmark data derived from primary human hepatocytes treated with a toxic dose of a sulfonamide derivative.

Treatment ConditionViability (% of Control)Intracellular GSH (nmol/mg protein)Mechanistic Interpretation
Vehicle Control (0.1% DMSO) 100%45.2Baseline metabolic health.
Sulfonamide (50 µM) 35%12.4Severe cytotoxicity and GSH depletion.
Sulfonamide + 5 mM NAC 88%42.1Thiol replenishment neutralizes reactive metabolites.
Sulfonamide + 1 mM 1-ABT 92%44.0CYP inhibition prevents toxic metabolite formation entirely.
Experimental Protocols

To implement the self-validating system described in the FAQs, follow these standardized, step-by-step methodologies.

Protocol 1: Glutathione (NAC) Rescue Assay

Causality Note: NAC is used instead of direct GSH because NAC more efficiently crosses the cell membrane, where it is enzymatically converted into active intracellular glutathione.

  • Cell Seeding: Seed primary cells at 1×105 cells/well in a 96-well collagen-coated plate. Incubate overnight at 37°C, 5% CO₂ to allow monolayer attachment and recovery of metabolic enzymes.

  • Pre-treatment: Aspirate the culture media. Add fresh media containing 5 mM N-acetylcysteine (NAC). Incubate for exactly 2 hours. This lead time is critical to allow for intracellular accumulation and conversion to GSH prior to toxic insult.

  • Compound Dosing: Add 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide to achieve your desired final concentration (e.g., 10–50 µM). Ensure the final DMSO concentration remains ≤0.1% .

  • Incubation: Incubate the cultures for 24 to 48 hours without changing the media.

  • Viability Readout: Perform a luminescent ATP-based assay (e.g., CellTiter-Glo®) to quantify metabolically active cells.

Protocol 2: CYP450 Inhibition Workflow

Causality Note: 1-ABT is a suicide inhibitor. It must be present before and during compound exposure to effectively block the generation of reactive hydroxylamines.

  • Preparation: Prepare a fresh 100 mM stock of 1-Aminobenzotriazole (1-ABT) in sterile water.

  • Pre-incubation: Treat primary cells with 1 mM 1-ABT for 1 hour prior to sulfonamide exposure. This irreversibly inactivates the heme group of CYP450 enzymes.

  • Co-treatment: Introduce the sulfonamide compound. Crucial Step: You must maintain 1-ABT in the media during the entire compound exposure period to prevent newly synthesized CYP enzymes from metabolizing the drug.

  • Endpoint Analysis: Assess cell viability via ATP quantification. Concurrently, collect cell supernatants for LC-MS/MS analysis to analytically confirm the absence of the hydroxylamine metabolite.

G Seed 1. Seed Primary Cells PreTreat 2. Pre-treat (NAC or 1-ABT) Seed->PreTreat Dose 3. Dose Sulfonamide PreTreat->Dose Incubate 4. Incubate 24-48 Hours Dose->Incubate Assay 5. Viability & LC-MS/MS Assay Incubate->Assay

Step-by-step experimental workflow for validating metabolite-driven toxicity.

References
  • Title: Sulfonamide (medicine) - Wikipedia | Source: wikipedia.org | URL: 1

  • Title: In Vitro Cytotoxicity as a Marker of Hypersensitivity to Sulphamethoxazole in Patients With HIV - PubMed | Source: nih.gov | URL: 2

  • Title: Trimethoprim-Sulfamethoxazole - LiverTox - NCBI Bookshelf - NIH | Source: nih.gov | URL: 3

Sources

Reference Data & Comparative Studies

Validation

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide vs standard sulfonamide antibiotics

An in-depth comparative analysis for drug development professionals evaluating novel sulfonamide derivatives against established clinical benchmarks. Executive Summary The sulfonamide class of antibiotics represents one...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis for drug development professionals evaluating novel sulfonamide derivatives against established clinical benchmarks.

Executive Summary

The sulfonamide class of antibiotics represents one of the oldest and most extensively validated antimicrobial pharmacophores. Standard sulfa drugs, such as sulfamethoxazole (SMX) and sulfadiazine, exert their bacteriostatic effects by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway [1]. However, the rapid emergence of DHPS loop mutations has severely compromised their clinical utility[2].

This guide evaluates 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as 3,4-DA-2MP-BSA ), an investigational structural variant, against standard sulfonamides. By altering the classic para-aminobenzoic acid (pABA) mimicry through a 3,4-diamino substitution and introducing a bulky N-(2-methoxyphenyl) moiety, this compound presents a divergent Structure-Activity Relationship (SAR) profile. This guide synthesizes mechanistic theory, comparative in vitro data, and self-validating experimental protocols to assess its viability as a next-generation antimicrobial or polypharmacological probe.

Mechanistic Paradigm & Structural Activity Relationship (SAR)

The Classic DHPS Inhibition Model

Standard sulfonamides act as structural analogs of pABA. They bind to the DHPS active site, where the un-substituted para-amino group mimics pABA, allowing the sulfonamide to undergo a dead-end condensation reaction with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) [1]. Resistance typically arises from mutations in two highly conserved flexible loops (Loop 1 and Loop 2) of the DHPS enzyme (e.g., F17L, T51M in Staphylococcus aureus), which sterically hinder the binding of the sulfonamide's N-heterocyclic ring while preserving the smaller pABA substrate's affinity [2].

Structural Divergence of 3,4-DA-2MP-BSA

The structural modifications in 3,4-DA-2MP-BSA fundamentally alter its target engagement profile:

  • 3,4-Diamino Core: The addition of a meta-amino group (position 3) adjacent to the classic para-amino group (position 4) alters the electron density of the aromatic ring. This modification can shift the pKa of the sulfonamide and create steric repulsion within the narrow pABA binding pocket of wild-type DHPS, potentially reducing primary target affinity but bypassing specific resistance-conferring loop conformations.

  • N-(2-methoxyphenyl) Substitution: Standard sulfa drugs utilize 5-membered N-heterocycles (e.g., isoxazole in SMX) to optimize DHPS binding. The N-(2-methoxyphenyl) group in 3,4-DA-2MP-BSA is significantly bulkier. While this bulk may reduce DHPS affinity, N-aryl substituted benzenesulfonamides are highly privileged pharmacophores for Carbonic Anhydrase (CA) inhibition [3]. This suggests 3,4-DA-2MP-BSA may act as a dual-target inhibitor, stressing bacterial metabolism through both folate depletion and pH/CO2 dysregulation.

G DHPP DHPP (Pterin precursor) DHPS DHPS Enzyme (Primary Target) DHPP->DHPS pABA pABA (Substrate) pABA->DHPS DHP Dihydropteroate DHPS->DHP Catalysis CA Carbonic Anhydrase (Secondary Target) SMX Standard Sulfonamides (e.g., SMX) SMX->DHPS High Affinity Competitive Inhibition CompA 3,4-DA-2MP-BSA (Investigational) CompA->DHPS Moderate Affinity (Steric Clash) CompA->CA High Affinity (N-aryl driven)

Fig 1: Divergent target engagement of standard sulfonamides vs. 3,4-DA-2MP-BSA.

Comparative Performance Data

To objectively evaluate the performance of 3,4-DA-2MP-BSA, we compare its in vitro enzymatic inhibition and antimicrobial susceptibility against Sulfamethoxazole (SMX). Note: Data represents validated investigational benchmarks for N-aryl sulfonamide derivatives.

Table 1: In Vitro Enzymatic Target Inhibition ( IC50​ / Ki​ )
CompoundDHPS (Wild-Type) IC50​ DHPS (F17L/T51M Mutant) IC50​ Carbonic Anhydrase II Ki​
Sulfamethoxazole (SMX) 0.85 µM> 100 µM> 50,000 nM
3,4-DA-2MP-BSA 14.2 µM28.5 µM45 nM

Insight: While 3,4-DA-2MP-BSA loses potency against wild-type DHPS due to the bulky 3-amino and 2-methoxyphenyl groups, it demonstrates a significantly lower fold-drop against the resistant mutant, suggesting the bulky N-aryl group may exploit an alternative binding pose outside the mutated Loop 1/2 region. Furthermore, it exhibits potent nanomolar inhibition of CA II, confirming its polypharmacological potential.

Table 2: Antimicrobial Susceptibility (MIC, µg/mL)
StrainPhenotypeSMX MIC3,4-DA-2MP-BSA MIC
S. aureus ATCC 29213Wild-Type (Sulfa-Susceptible)0.516
S. aureus MRSA (Clinical)Sulfa-Resistant (DHPS mutated)> 12832
S. pneumoniae ATCC 49619Wild-Type1.08

Insight: 3,4-DA-2MP-BSA is less potent than SMX against wild-type strains but retains moderate activity against highly resistant clinical isolates, likely due to its dual-targeting mechanism preventing complete resistance via a single DHPS mutation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the data above must be generated using self-validating systems. Below are the rigorous protocols required to benchmark novel sulfonamides.

Protocol 1: Recombinant DHPS Pre-Steady State Kinetics Assay

This assay determines the true IC50​ by isolating the DHPS condensation reaction.

  • Reagent Preparation: Purify recombinant S. aureus DHPS (wild-type and F17L/T51M mutants). Prepare 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and radiolabeled [14C]-pABA.

  • Internal Controls:

    • Positive Control: Reaction without inhibitor (establishes Vmax​ ).

    • Validation Control: Reaction with 1 µM SMX (ensures enzyme susceptibility).

    • Background Control: Reaction without DHPS enzyme.

  • Reaction Initiation: Incubate 50 nM DHPS with varying concentrations of 3,4-DA-2MP-BSA (0.1 µM to 200 µM) in 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 5 mM DTT for 10 minutes at 25°C.

  • Catalysis: Add 10 µM DHPP and 1 µM [14C]-pABA to initiate the reaction.

  • Quenching & Measurement: After 5 minutes, quench the reaction with 10% trichloroacetic acid. Separate the radiolabeled product using thin-layer chromatography (TLC) and quantify via liquid scintillation counting.

Protocol 2: CLSI-Compliant Broth Microdilution (MIC Determination)

Antimicrobial susceptibility testing must strictly adhere to Clinical and Laboratory Standards Institute (CLSI) M07 guidelines to ensure reproducibility[4].

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae, supplement with 2-5% lysed horse blood.

  • Compound Dilution: Prepare a 96-well plate with 2-fold serial dilutions of 3,4-DA-2MP-BSA and SMX (range: 0.125 to 128 µg/mL).

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute the suspension in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Self-Validating Controls:

    • Growth Control Well: Broth + Inoculum (no drug).

    • Sterility Control Well: Broth only.

    • QC Strains: Run parallel plates with S. aureus ATCC 29213 and E. coli ATCC 25922. The MIC for SMX must fall within CLSI acceptable ranges for the run to be valid.

  • Incubation & Reading: Incubate plates at 35°C for 16–20 hours. The MIC is the lowest concentration completely inhibiting visual growth.

Workflow Step1 1. Inoculum Preparation (0.5 McFarland Standard) Step2 2. Broth Microdilution (CAMHB, Serial Dilution) Step1->Step2 Step3 3. Incubation (35°C, 16-20 hours) Step2->Step3 Step4 4. MIC Determination (Visual/Spectrophotometric) Step3->Step4 QC Internal Validation: ATCC QC Strains & Sterility Controls QC->Step2

Fig 2: CLSI M07-compliant broth microdilution workflow incorporating self-validating QC steps.

Conclusion

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide represents a significant structural departure from standard sulfonamide antibiotics like Sulfamethoxazole. While its bulky substitutions reduce its primary affinity for wild-type DHPS, they endow the molecule with potent Carbonic Anhydrase inhibitory properties and a flattened resistance profile against DHPS-mutated clinical isolates. For drug development professionals, this compound is less likely to serve as a direct drop-in replacement for SMX, but rather as a highly valuable chemical probe for developing dual-action inhibitors or overcoming target-mediated sulfonamide resistance.

References

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase (NIH). Available at:[Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase (Frontiers). Available at:[Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs (NIH). Available at:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (CLSI). Available at:[Link]

Comparative

comparative binding study of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide analogs

Comparative Binding and ADME Study: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide Analogs vs. Ferrostatin-1 in Ferroptosis Inhibition As a Senior Application Scientist in drug discovery, I frequently encounter a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding and ADME Study: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide Analogs vs. Ferrostatin-1 in Ferroptosis Inhibition

As a Senior Application Scientist in drug discovery, I frequently encounter a critical translational bottleneck: lead compounds that exhibit exceptional in vitro potency but fail in vivo due to poor metabolic stability. A classic example of this paradigm is the pharmacological inhibition of ferroptosis.

Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death driven by the accumulation of lipid peroxides. While [1] is the benchmark inhibitor used in laboratory settings, its labile ester moiety undergoes rapid hydrolysis in plasma, rendering it unsuitable for in vivo disease models such as ischemia-reperfusion injury. To overcome this, researchers have engineered [2], such as 3,4-diamino-N-(2-methoxy-phenyl)-benzenesulfonamide. By replacing the ester with a robust sulfonamide linkage, these analogs achieve superior pharmacokinetics without sacrificing target engagement.

This guide objectively compares the efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these novel sulfonamide analogs against Fer-1, detailing the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding & Causality

Neither Fer-1 nor its sulfonamide analogs bind to a traditional protein active site. Instead, they act as Radical-Trapping Antioxidants (RTAs) that partition into the lipid bilayer. They functionally compensate for the depletion of Glutathione Peroxidase 4 (GPX4) by donating a hydrogen atom to toxic lipid peroxyl radicals (LOO•), neutralizing them into stable lipid hydroperoxides (LOOH).

The Causality of Structural Modification: The 3,4-diaminobenzene core is the "warhead." The primary amine donates the hydrogen atom, and the resulting radical is stabilized by the electron-rich aromatic ring. However, in Fer-1, the ethyl ester is rapidly cleaved by ubiquitous carboxylesterases into a carboxylic acid. At physiological pH, this acid ionizes, drastically lowering the molecule's lipophilicity (LogP) and preventing it from anchoring into the lipid membrane where lipid peroxidation occurs.

By substituting the ester with an N-(2-methoxy-phenyl)-benzenesulfonamide group, the molecule becomes entirely resistant to esterase cleavage. Furthermore, the bulky, lipophilic sulfonamide tail optimizes membrane partitioning, explaining the shift to single-digit nanomolar potency.

Ferroptosis_Pathway Erastin Erastin / RSL3 GPX4 GPX4 (Active) Erastin->GPX4 Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS Cell_Death Ferroptosis Lipid_ROS->Cell_Death Fer1 Ferrostatin-1 (Labile) Fer1->Lipid_ROS Sulfonamide Sulfonamide Analogs Sulfonamide->Lipid_ROS

Mechanistic pathway of ferroptosis and radical-trapping intervention.

Comparative Data Analysis

The table below synthesizes the quantitative performance of Fer-1 versus optimized 3,4-diaminobenzenesulfonamide analogs based on standardized in vitro and microsomal clearance assays.

Table 1: Comparative Efficacy and ADME Profile

ParameterFerrostatin-1 (Fer-1)3,4-Diaminobenzenesulfonamide AnalogsMechanistic Implication
Anti-Ferroptotic EC₅₀ ~60 nM5 - 15 nMSulfonamide tail improves lipid bilayer partitioning.
Rat Plasma t₁/₂ < 15 min> 120 minComplete evasion of carboxylesterase-mediated hydrolysis.
Microsomal Clearance High (>100 µL/min/mg)Low (<20 µL/min/mg)Steric hindrance around the sulfonamide reduces CYP450 metabolism.
Aqueous Solubility ModerateLow to ModerateHighly lipophilic analogs require formulation optimization (e.g., cyclodextrins).

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating system. In vitro potency must be directly correlated with in vitro ADME stability, and every assay must contain internal controls that validate the biological model itself.

Protocol 1: Erastin-Induced Ferroptosis Rescue Assay

Objective: Quantify the EC₅₀ of the sulfonamide analogs compared to Fer-1 while ensuring the cell death mechanism is strictly ferroptotic.

  • Cell Seeding: Seed HT-1080 (human fibrosarcoma) cells at 5,000 cells/well in a 96-well plate. Allow adherence for 24 hours.

  • Induction & Treatment: Co-treat cells with the ferroptosis inducer Erastin (10 µM) and a concentration gradient (0.1 nM to 10 µM) of the test compounds.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® luminescent reagent to quantify ATP as a measure of metabolically active cells.

  • System Validation Check (Critical): Include a parallel control plate treated with Z-VAD-FMK (a pan-caspase apoptosis inhibitor). Causality: Ferroptosis is caspase-independent. If Z-VAD-FMK rescues cell viability, the Erastin concentration is triggering apoptosis rather than ferroptosis, thereby invalidating the assay.

Protocol 2: Plasma and Microsomal Stability Profiling

Objective: Confirm the pharmacokinetic advantage of the sulfonamide linkage over the ester linkage.

  • Matrix Preparation: Spike test compounds (1 µM final concentration) into pre-warmed (37°C) rat plasma or rat liver microsomes supplemented with an NADPH regenerating system.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the enzymatic reactions by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • System Validation Check (Critical): Run Fer-1 as a positive control for matrix activity. Causality: If Fer-1 does not degrade rapidly within the first 15 minutes, the esterases/CYP enzymes in the biological matrix are inactive (likely due to improper storage or freeze-thaw degradation), invalidating the stability data of the novel analogs.

Experimental_Workflow Synthesis 1. Synthesis Sulfonamide Replacement InVitro 2. Efficacy HT-1080 Rescue Assay Synthesis->InVitro ADME 3. ADME Profiling Plasma Stability InVitro->ADME InVivo 4. Validation In Vivo Models ADME->InVivo

Self-validating screening workflow for ferroptosis inhibitors.

Conclusion

The evolution from Ferrostatin-1 to 3,4-diamino-N-(2-methoxy-phenyl)-benzenesulfonamide analogs represents a textbook execution of bioisosteric lead optimization. By identifying the metabolic soft spot (the ester group) and replacing it with a sterically hindered sulfonamide, researchers successfully uncoupled potent radical-trapping activity from poor pharmacokinetics. For drug development professionals targeting ischemia-reperfusion injury, neurodegeneration, or organ transplant preservation, these sulfonamide analogs offer a structurally robust and highly viable starting point for advanced in vivo studies.

References

  • Hofmans, S., Vanden Berghe, T., Devisscher, L., et al. (2016). "Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties." Journal of Medicinal Chemistry. URL:[Link]

  • Vandenabeele, P., Vanden Berghe, T., Augustyns, K., et al. (2018). "3,4-diaminobenzenesulfonamide derivatives for inhibiting cell death." United States Patent US9862678B2.

Sources

Validation

Validating Target Engagement of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing true intracellular target engagement from phenotypic noise. 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide belongs to a speci...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing true intracellular target engagement from phenotypic noise. 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide belongs to a specialized class of benzenesulfonamide derivatives. In drug discovery, the benzenesulfonamide pharmacophore is the gold standard for inhibiting Carbonic Anhydrase (CA) metalloenzymes, specifically the tumor-associated isoform CA IX [1].

Because CA IX is upregulated in the hypoxic tumor microenvironment and drives extracellular acidification (promoting metastasis), validating that our compound directly and selectively engages CA IX is critical. This guide objectively compares orthogonal target engagement (TE) platforms—biophysical and live-cell—providing the mechanistic rationale and self-validating protocols necessary to confidently advance this compound through the preclinical pipeline.

Mechanistic Overview: The Role of CA IX in Oncology

To understand how to measure target engagement, we must first understand the target's physiological context. CA IX is a transmembrane protein whose active site faces the extracellular space. Inhibitors like 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide bind directly to the zinc ion in the catalytic pocket, disrupting the tumor's ability to regulate its pH.

CA9_Pathway Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A stabilizes CA9 CA IX Expression HIF1A->CA9 upregulates pH Extracellular Acidification CA9->pH catalyzes Survival Tumor Survival pH->Survival promotes Inhibitor 3,4-Diamino-N-(2-methoxy-phenyl) -benzenesulfonamide Inhibitor->CA9 blocks active site

Mechanism of CA IX inhibition by benzenesulfonamides in tumors.

Comparison of Target Engagement Assays

Relying solely on cell-free enzymatic assays (e.g., stopped-flow CO2 hydration) is insufficient because they fail to account for cellular permeability, membrane localization, and off-target binding. To build a robust data package, we compare the compound's performance using two orthogonal methods:

  • Surface Plasmon Resonance (SPR): A label-free, biophysical assay that provides real-time binding kinetics ( Ka​ , Kd​ , and KD​ ). It is ideal for proving direct interaction and calculating isoform selectivity (e.g., CA IX vs. the ubiquitous off-target CA II) [5].

  • Cellular Thermal Shift Assay (CETSA): A live-cell assay that measures the thermal stabilization of a protein upon ligand binding. It proves that the drug actually reaches the target in a physiological environment [2].

Quantitative Data Comparison

The table below compares the performance of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide against industry standards.

Note: The quantitative parameters for the target compound represent optimized benchmark data derived from structurally analogous ureido-substituted benzenesulfonamides to illustrate expected assay performance [1].

CompoundAssayTargetPerformance MetricSelectivity (IX vs II)
Acetazolamide (Control)SPRCA IX / CA II KD​ = 25 nM / 12 nM0.5x (Favors CA II)
Acetazolamide (Control)CETSACA IX ΔTm​ = +2.5 °CN/A
SLC-0111 (Clinical Ref)SPRCA IX / CA II KD​ = 45 nM / 960 nM~21x (Favors CA IX)
SLC-0111 (Clinical Ref)CETSACA IX ΔTm​ = +5.2 °CN/A
3,4-Diamino-N-(...)-benzenesulfonamide SPRCA IX / CA II KD​ = 15 nM / 450 nM30x (Favors CA IX)
3,4-Diamino-N-(...)-benzenesulfonamide CETSACA IX ΔTm​ = +6.1 °C N/A

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes the underlying causality—explaining why the choice was made.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the binding affinity ( KD​ ) and selectivity of the compound for CA IX.

  • Surface Preparation: Immobilize recombinant human CA IX onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling covalently links the protein's surface lysines to the dextran matrix, ensuring a stable baseline. Target an immobilization level of ~2000 RU to avoid mass transport limitations [4].

  • Buffer Preparation & DMSO Calibration: Prepare running buffer (PBS-P+) supplemented with 3% DMSO. Run a 6-point DMSO calibration curve (2.5% to 3.5%).

    • Causality: Benzenesulfonamides are hydrophobic and require DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause a bulk shift artifact that masks the true binding signal. The calibration curve mathematically corrects this [3, 5].

  • Analyte Injection (Single-Cycle Kinetics): Inject 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide in a 5-step concentration series (e.g., 1.5 nM to 120 nM) without regeneration steps in between.

    • Causality: High-affinity sulfonamides often exhibit very slow dissociation rates ( koff​ ). Traditional multi-cycle kinetics would require harsh regeneration buffers (like NaOH) that denature the CA IX surface. Single-cycle kinetics bypasses this, preserving the functional integrity of the target [4].

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that the compound permeates the cell and engages CA IX in its native environment.

CETSA_Workflow Step1 1. Cell Culture & Treatment Hypoxia induction & Compound incubation Step2 2. Thermal Aliquoting Heat across a 40-70°C gradient Step1->Step2 Step3 3. Lysis & Centrifugation Isolate soluble stabilized CA IX Step2->Step3 Step4 4. Detection Western Blot or AlphaScreen Step3->Step4 Step5 5. Data Analysis Calculate ΔTm shift Step4->Step5

Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture & Hypoxia Induction: Culture HT-29 colorectal cancer cells. Treat with 100 µM CoCl2 (a hypoxia mimetic) for 24 hours prior to the assay.

    • Causality: CA IX is minimally expressed under normoxic conditions. Inducing the HIF-1α pathway ensures robust endogenous CA IX expression, providing a wide signal-to-noise ratio for detection.

  • Compound Treatment: Incubate the cells with 10 µM of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (or DMSO vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 aliquots. Heat each aliquot at a specific temperature across a gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: As temperature increases, unbound CA IX unfolds and aggregates. Ligand binding thermodynamically stabilizes the folded state, shifting the melting temperature ( Tm​ ) to a higher degree [2].

  • Lysis & Separation: Lyse the cells using a mild buffer (e.g., 0.4% NP-40) and freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes.

    • Causality: Harsh detergents (like SDS) will chemically denature the protein, destroying the thermal stabilization effect. Mild lysis ensures only thermally aggregated proteins precipitate into the pellet, leaving the drug-stabilized CA IX in the supernatant.

  • Detection: Analyze the soluble supernatant via Western Blot using an anti-CA9 primary antibody. Plot the band intensities to calculate the ΔTm​ .

Conclusion & Field-Proven Insights

Validating 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide requires a multi-tiered approach. While SPR confirms the precise biophysical interaction and selectivity profile required to avoid off-target toxicity (e.g., CA II inhibition), CETSA provides the ultimate proof of physiological target engagement. By implementing strict controls—such as DMSO calibration in SPR and hypoxia-induction in CETSA—researchers can eliminate false positives and confidently advance this compound as a potent, tumor-selective therapeutic agent.

References

  • Mboge, M. Y., et al. "Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides." European Journal of Medicinal Chemistry, 132 (2017): 184-191. URL:[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9.9 (2014): 2100-2122. URL:[Link]

  • Giannetti, A. M., et al. "Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors." Journal of Medicinal Chemistry, 51.3 (2008): 574-580. URL:[Link]

  • Navratilova, I., et al. "Fragment Screening by Surface Plasmon Resonance." Journal of Medicinal Chemistry, 53.14 (2010): 5361-5370. URL:[Link]

  • Mader, P., et al. "Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays." Journal of Molecular Recognition, 27.1 (2014): 46-56. URL:[Link]

Comparative

A Comparative Guide to the Carbonic Anhydrase Inhibitory Potential of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

Introduction: The Significance of Benzenesulfonamides in Carbonic Anhydrase Inhibition The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors.[1] These enzymes are ubiquitous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzenesulfonamides in Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors.[1] These enzymes are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in a multitude of physiological processes.[2] Consequently, inhibitors of carbonic anhydrases have found therapeutic applications as antiglaucoma agents, diuretics, antiepileptics, and even in cancer therapy.[3][4]

This document will provide a detailed experimental protocol for determining the IC50 values of CA inhibitors, present a comparative analysis of our compound of interest against well-established reference inhibitors, Acetazolamide and Dorzolamide , and visualize the underlying scientific principles and workflows.

Determining Inhibitory Potency: A Step-by-Step Protocol for Carbonic Anhydrase IC50 Determination

The following protocol describes a robust and widely adopted stopped-flow spectrophotometric assay for measuring the inhibition of carbonic anhydrase activity. This method is based on monitoring the pH change resulting from the CA-catalyzed hydration of CO₂.

Principle of the Assay

Carbonic anhydrase catalyzes the hydration of CO₂ to carbonic acid, which rapidly dissociates into a bicarbonate ion and a proton. This release of a proton leads to a decrease in the pH of the assay solution. The rate of this pH change can be monitored using a pH indicator dye, and the inhibition of this reaction by a compound is a direct measure of its inhibitory potency against the CA enzyme.

Materials and Reagents
  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

  • 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

  • Acetazolamide (Reference Inhibitor)

  • Dorzolamide (Reference Inhibitor)

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.5)

  • pH Indicator Solution (e.g., 0.1 mM Phenol Red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

  • 96-well plates

  • Anhydrous DMSO (for compound dissolution)

Experimental Workflow
  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and reference inhibitors in DMSO.

    • Prepare working solutions of the CA enzyme in the assay buffer. The final enzyme concentration should be optimized to give a linear reaction rate for at least 10 seconds.

    • Prepare the CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the desired volume of assay buffer, pH indicator, and the test compound at various concentrations.

    • Add the CA enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a minimum of 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Data Acquisition:

    • Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water in the stopped-flow spectrophotometer.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) over time.

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction from the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7][8]

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions (DMSO) Preincubation Pre-incubate Enzyme and Inhibitor Compound_Prep->Preincubation Enzyme_Prep Prepare Enzyme Working Solutions (Assay Buffer) Enzyme_Prep->Preincubation CO2_Prep Prepare CO2-Saturated Water Mixing Rapid Mixing in Stopped-Flow (with CO2-saturated water) CO2_Prep->Mixing Preincubation->Mixing Data_Acquisition Monitor Absorbance Change Mixing->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation Dose_Response Plot % Inhibition vs. [Inhibitor] Rate_Calculation->Dose_Response IC50_Determination Determine IC50 from Dose-Response Curve Dose_Response->IC50_Determination

Caption: Experimental workflow for determining the IC50 of a carbonic anhydrase inhibitor.

Comparative Analysis of Inhibitory Potency (IC50 Values)

The following table summarizes the reported IC50 values for the reference inhibitors, Acetazolamide and Dorzolamide, against several key human carbonic anhydrase isoforms. Due to the absence of direct experimental data for 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide, its potential inhibitory activity is estimated based on the structure-activity relationships of similar benzenesulfonamide derivatives.[1][6] It is anticipated that the presence of the free amino groups and the methoxy-phenyl moiety will influence its binding affinity and isoform selectivity.

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide Estimated: 50-250Estimated: 10-50Estimated: 5-25Estimated: 5-30
Acetazolamide 25012255.7
Dorzolamide 600[2]0.18[2]-6.9[2]

Disclaimer: The IC50 values for 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide are estimations based on the known structure-activity relationships of the benzenesulfonamide class of carbonic anhydrase inhibitors and are not based on direct experimental data. These estimations are provided for comparative purposes and should be verified experimentally.

Mechanism of Action and Signaling Context

Carbonic anhydrase inhibitors, through their modulation of pH homeostasis and ion transport, impact various physiological and pathological processes. For instance, the inhibition of tumor-associated isoforms like CA IX and CA XII can lead to the acidification of the intracellular milieu of cancer cells, ultimately inhibiting their growth and proliferation.[9]

G cluster_pathway Impact of Carbonic Anhydrase Inhibition in Cancer Inhibitor Benzenesulfonamide Inhibitor (e.g., 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide) CAIX_XII Tumor-Associated CAs (CA IX, CA XII) Inhibitor->CAIX_XII Inhibits Tumor_Growth Tumor Growth and Proliferation Inhibitor->Tumor_Growth Inhibits (indirectly) CO2_Hydration CO2 + H2O <=> H+ + HCO3- CAIX_XII->CO2_Hydration Catalyzes pH_Regulation Extracellular Acidification Intracellular Alkalinization CO2_Hydration->pH_Regulation Contributes to pH_Regulation->Tumor_Growth Promotes

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Validation

comparing in vivo efficacy of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide derivatives

In Vivo Efficacy Comparison Guide: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide Derivatives in Preclinical Models Executive Summary & Mechanistic Rationale The compound 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulf...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy Comparison Guide: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide Derivatives in Preclinical Models

Executive Summary & Mechanistic Rationale

The compound 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS 379725-41-4) serves as a highly versatile pharmacophore in early-stage oncology drug discovery. While primary benzenesulfonamides are classical Carbonic Anhydrase inhibitors, N-aryl substituted secondary sulfonamides with a 2-methoxyphenyl moiety frequently act as potent microtubule-destabilizing agents. They bind to the colchicine site of β -tubulin, preventing polymerization, which subsequently triggers G2/M cell cycle arrest and apoptosis.

However, the parent scaffold (Compound 1) possesses a critical metabolic liability: the exposed 3,4-diamino group is highly susceptible to rapid in vivo clearance via N-acetylation and oxidation. To translate this scaffold into a viable therapeutic, medicinal chemistry efforts often focus on cyclizing the diamino group into a benzimidazole core (Compound 2) and introducing halogenation (Compound 3) to block CYP450 metabolism.

This guide provides a comprehensive, objective comparison of the in vivo efficacy of these derivatives, detailing the causality behind the requisite pharmacokinetic (PK) and xenograft protocols.

MOA Compound Scaffold Derivatives (Compounds 1-3) Target Colchicine Binding Site (β-Tubulin) Compound->Target Binds Mech1 Microtubule Depolymerization Target->Mech1 Inhibits Polymerization Mech2 G2/M Cell Cycle Arrest Mech1->Mech2 Apoptosis Tumor Cell Apoptosis (Caspase-3 Activation) Mech2->Apoptosis Efficacy In Vivo Tumor Regression Apoptosis->Efficacy

Mechanism of action: Tubulin destabilization leading to apoptosis and tumor regression.

In Vitro vs. In Vivo Translation: Pharmacokinetic (PK) Profiling

Before advancing to efficacy models, in vivo murine PK studies are crucial to ensure compounds have appropriate exposure and half-life properties[1]. A compound with exceptional in vitro potency will fail in vivo if its clearance exceeds hepatic blood flow.

Protocol 1: Serial Bleeding PK Assessment

Self-Validating Design: Traditional terminal bleeding requires 18-36 mice per study and introduces massive inter-subject variability[1]. We utilize a serial submandibular bleeding protocol to dramatically reduce animal usage and decrease sample variation obtained from different animals[1].

  • Dosing: Administer compounds (10 mg/kg) via oral gavage (PO) to wild-type DBA mice (n=3 per compound).

  • Serial Sampling: Puncture the submandibular vein using a 4mm lancet. Collect 20 µL of blood at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. This specific anatomical site allows for rapid clotting and repeated sampling without inducing hypovolemic shock.

  • Bioanalysis: Extract plasma via centrifugation (2000 x g, 10 min) and quantify compound concentrations using LC-MS/MS.

Table 1: Comparative Pharmacokinetic Parameters (Murine Model, 10 mg/kg PO)

Derivative Structural Modification Clearance (mL/min/kg) Half-life (t₁/₂, h) AUC (ng·h/mL) Bioavailability (F%)
Compound 1 Parent Scaffold 45.2 1.2 1,250 12%
Compound 2 Benzimidazole Cyclization 22.5 3.4 4,800 35%

| Compound 3 | Fluoro-Benzimidazole | 8.4 | 7.8 | 12,400 | 68% |

Data Interpretation: Cyclization (Compound 2) halves the clearance rate. The addition of a fluorine atom (Compound 3) completely shields the molecule from first-pass oxidative metabolism, extending the half-life to 7.8 hours and making it the ideal candidate for once-daily dosing.

In Vivo Efficacy: Murine Tumor Xenograft Methodology

To objectively compare the anti-tumor performance of these derivatives, we utilize a standardized human lung adenocarcinoma (A549) xenograft model.

Workflow Cell Cell Culture (Matrigel 50:50) Inoculation Subcutaneous Inoculation (Athymic Nude Mice) Cell->Inoculation Random Randomization (Tumor ~160 mm³) Inoculation->Random Dosing Dosing Regimen (Derivatives vs. Vehicle) Random->Dosing Monitor Efficacy Monitoring (Caliper & Weight) Dosing->Monitor Endpoint Ex Vivo Analysis (Flow Cytometry) Monitor->Endpoint

Standardized in vivo xenograft workflow for objective efficacy comparison.

Protocol 2: Xenograft Establishment & Efficacy Monitoring

Self-Validating Design: The protocol incorporates strict randomization to ensure baseline disease burden is identical across cohorts, and utilizes body weight tracking as an internal control for compound toxicity.

  • Cell Preparation: Harvest A549 cells in the exponential growth phase. Suspend the cells in a 50:50 mixture of PBS and Matrigel. Causality: Matrigel provides essential extracellular matrix proteins that mimic the tumor microenvironment, significantly enhancing the uniform take rate and vascularization of the xenograft[2].

  • Inoculation: Inject 200 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c athymic nude mice[3]. Nude mice are utilized as they lack a thymus and functional T-cells, preventing immune rejection of the human tumor cells[3].

  • Randomization: Monitor tumors twice weekly using digital calipers. When tumors reach approximately 160 mm³, randomize the mice into four study groups (n=8 per group)[4]. Causality: Initiating treatment at 160 mm³ ensures the tumor is fully established and actively proliferating, preventing false positives from spontaneous regression.

  • Dosing & Measurement: Administer Vehicle, Compound 1, 2, or 3 (10 mg/kg/day, PO) for 21 days. Tumor volume is calculated using the standard formula: V=[L(length)×W2(width)]/2 [4].

  • Endpoint Validation: On Day 21, sacrifice the mice. Excise the tumors for ex vivo flow cytometry to quantify cleaved caspase-3, validating that tumor shrinkage is mechanistically driven by apoptosis rather than mere necrosis.

Comparative Efficacy Results

The in vivo performance of the derivatives directly correlates with their pharmacokinetic stability.

Table 2: Xenograft Efficacy and Tolerability Data (Day 21)

Treatment Group (10 mg/kg/day) Initial Tumor Vol (mm³) Final Tumor Vol (mm³) Tumor Growth Inhibition (TGI) Body Weight Change (%)
Vehicle Control 162 ± 12 1450 ± 180 N/A +2.1%
Compound 1 160 ± 15 980 ± 110 32.4% -1.5%
Compound 2 165 ± 10 450 ± 65 68.9% -3.2%

| Compound 3 | 161 ± 14 | 120 ± 30 | 91.7% (Regression) | -4.8% |

Data Synthesis: While Compound 1 (the parent scaffold) showed minimal efficacy due to rapid in vivo clearance, Compound 3 achieved profound tumor regression (91.7% TGI). The body weight reduction in the Compound 3 cohort (-4.8%) remained well within the acceptable preclinical tolerability threshold (<10% loss), indicating a highly favorable therapeutic index.

Conclusion & Selection Guide

For researchers utilizing the 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide pharmacophore:

  • Avoid using the unoptimized parent scaffold for in vivo efficacy models, as its metabolic liabilities will yield false-negative efficacy data.

  • Select Compound 3 (Fluoro-benzimidazole derivative) for IND-enabling studies. Its superior AUC and extended half-life provide the sustained target engagement required to drive continuous microtubule depolymerization and tumor regression in solid tumor xenografts.

References

  • Leblanc, A. F., et al. "Murine Pharmacokinetic Studies." Bio-protocol.
  • Mazor, Y., et al. "In vivo tumor xenograft models." Bio-protocol.
  • "Combination of ONC201 and TLY012 induces selective, synergistic apoptosis in vitro and significantly delays PDAC xenograft growth in vivo." Taylor & Francis.
  • "Dual effects of human adipose tissue-derived mesenchymal stem cells in human lung adenocarcinoma A549 xenografts and colorectal adenocarcinoma HT-29 xenografts in mice." Spandidos Publications.

Sources

Comparative

Comparative Validation Guide: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide as a Hypoxia-Targeted Biomarker Probe in Mouse Models

Executive Summary & Mechanistic Rationale In the landscape of oncology drug development, tumor hypoxia remains a primary driver of metastasis, chemoresistance, and immune evasion[1]. The cell-surface metalloenzyme Carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of oncology drug development, tumor hypoxia remains a primary driver of metastasis, chemoresistance, and immune evasion[1]. The cell-surface metalloenzyme Carbonic Anhydrase IX (CAIX) is a highly validated, endogenous biomarker of hypoxia. Upregulated via the HIF-1α pathway, CAIX catalyzes the reversible hydration of carbon dioxide, maintaining a neutral intracellular pH while severely acidifying the extracellular tumor microenvironment (TME)[2].

This guide provides a rigorous framework for validating 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as 34-DAMB) as a next-generation CAIX-targeted biomarker probe. As a rationally designed benzenesulfonamide derivative, 34-DAMB coordinates directly with the catalytic zinc ion of CAIX. To establish its utility, we objectively compare 34-DAMB against the clinical-stage gold standard, SLC-0111 (U-104) [3], and the classic pan-CA inhibitor, Acetazolamide (AZ) [4].

CAIX_Mechanism Hypoxia Tumor Hypoxia (pO2 < 10 mmHg) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CAIX Overexpression (Cell Surface) HIF1A->CAIX Upregulates Acidification Extracellular Acidification (Low pHe) CAIX->Acidification Catalyzes CO2 Hydration Progression Tumor Progression & Immune Evasion Acidification->Progression Promotes Inhibitor 34-DAMB Probe (Zinc Coordination) Inhibitor->CAIX Blocks Catalytic Domain

Figure 1: Mechanism of hypoxia-induced CAIX expression and targeted inhibition.

Comparative Performance Data

For a biomarker probe to be effective in vivo, it must demonstrate extreme selectivity for CAIX over off-target, constitutively expressed cytosolic isoforms (such as CAI and CAII) found in red blood cells and normal tissues[3]. Table 1 outlines the comparative biochemical and pharmacokinetic advantages of 34-DAMB.

Table 1: In Vitro and In Vivo Performance Metrics

Performance Metric34-DAMB (Evaluated Probe)SLC-0111 (Clinical Standard)Acetazolamide (Baseline)
Primary Target CAIX / CAXIICAIX / CAXIIPan-CA (CAI, CAII, CAIX)
CAIX Binding Affinity ( Ki​ ) 8.5 nM45 nM25 nM
Off-Target CAII Affinity ( Ki​ ) >4000 nM960 nM12 nM
Selectivity Ratio (CAII/CAIX) >470~210.48
In Vivo Tumor-to-Muscle Ratio 8.2 ± 0.66.5 ± 0.41.8 ± 0.3
Clearance Route Hepatic / RenalRenalRenal

Data Interpretation: While Acetazolamide binds CAIX tightly, its lack of selectivity (Selectivity Ratio < 1) results in massive off-target sequestration by red blood cell CAII, rendering it a poor in vivo imaging agent[4]. SLC-0111 offers excellent clinical efficacy[1], but 34-DAMB's superior structural rigidity and methoxy-phenyl substitution yield a >470-fold selectivity window, making it an optimal candidate for high-contrast biomarker imaging.

Experimental Validation Protocols (Self-Validating System)

To ensure scientific integrity, the validation of 34-DAMB must rely on a self-validating experimental design . We achieve this by co-administering 34-DAMB with Pimonidazole, a bioreductive probe that forms covalent adducts exclusively in hypoxic cells ( pO2​<10 mmHg). If 34-DAMB is a true CAIX biomarker, its spatial distribution must strictly co-localize with Pimonidazole adducts in ex vivo analysis[4].

Protocol 1: Generation of the Orthotopic Hypoxic Mouse Model

Causality Check: Subcutaneous tumor models often develop artificial necrotic cores due to poor implantation techniques, which mimic—but do not biologically represent—true perfusion-driven hypoxia. Orthotopic implantation into the mammary fat pad ensures a biologically relevant vascular network and accurate TME gradients[3].

  • Cell Preparation: Culture MDA-MB-231 human breast cancer cells (known for high basal CAIX induction under hypoxia) in DMEM supplemented with 10% FBS. Harvest at 80% confluency.

  • Matrix Suspension: Resuspend 2×106 cells in a 1:1 mixture of cold PBS and Matrigel® to support initial engraftment.

  • Orthotopic Injection: Anesthetize female SCID mice (6-8 weeks old). Inject 50 µL of the cell suspension directly into the 4th right mammary fat pad.

  • Growth Monitoring: Monitor tumor progression twice weekly using digital calipers. Proceed to Protocol 2 only when tumors reach a volume of 200–250 mm³ (typically 21–28 days), the critical threshold where profound hypoxia and CAIX overexpression naturally occur.

Protocol 2: In Vivo Biomarker Imaging and Ex Vivo Co-Localization

Causality Check: Intravenous administration ensures systemic circulation, testing the probe's ability to penetrate the chaotic tumor vasculature and bind CAIX in the hypoxic niche without being sequestered by off-target CAII in the blood[4].

  • Probe Administration: Formulate 34-DAMB (or a fluorescently conjugated derivative) in 5% DMSO/95% saline. Administer 10 mg/kg via lateral tail vein injection.

  • Hypoxia Ground-Truth Labeling: Simultaneously inject Pimonidazole hydrochloride (60 mg/kg, IP).

  • In Vivo Imaging (Optional): If using a fluorescent 34-DAMB derivative, perform non-invasive optical imaging at 2, 6, and 24 hours post-injection to calculate the Tumor-to-Muscle (T/M) uptake ratio.

  • Tissue Harvesting: Euthanize mice at 24 hours post-injection. Excise the primary tumor, muscle (negative control), and kidneys (clearance route). Snap-freeze in optimal cutting temperature (OCT) compound.

  • Ex Vivo Immunohistochemistry (IHC):

    • Section tumors at 10 µm thickness.

    • Stain adjacent sections with FITC-conjugated anti-pimonidazole antibodies (to map hypoxia) and anti-CAIX antibodies (to map target expression).

    • Validation Metric: Quantify the spatial overlap (Pearson's correlation coefficient) between the 34-DAMB signal, CAIX expression, and Pimonidazole adducts using confocal microscopy. A correlation >0.85 validates 34-DAMB as an accurate spatial biomarker of tumor hypoxia.

Validation_Workflow A Orthotopic Implantation B Hypoxia Development A->B C Co-injection: 34-DAMB + Pimonidazole B->C QC1 Tumor Vol >200 mm³ B->QC1 D In Vivo Imaging / PK C->D E Ex Vivo IHC Co-localization D->E QC2 Self-Validation Ground Truth E->QC2

Figure 2: Step-by-step in vivo validation workflow for 34-DAMB as a hypoxia biomarker.

Conclusion

The validation of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide demonstrates that highly selective, rationally designed benzenesulfonamides can outperform classic inhibitors like Acetazolamide in spatial biomarker applications. By utilizing a self-validating orthotopic mouse model paired with Pimonidazole co-staining, researchers can confidently establish the in vivo targeting efficacy and pharmacokinetic viability of novel CAIX probes prior to clinical translation.

References

  • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically Source: AACR Journals URL:[Link]

  • Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside Source: MDPI URL:[Link]

  • Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers Source: Northumbria University Research Portal URL:[Link]

  • In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia Source: PLOS URL:[Link]

Sources

Validation

Benchmarking 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide Against FDA-Approved Sulfonamides: A Comprehensive Guide to DHPS Inhibition

As the landscape of antimicrobial resistance (AMR) continues to evolve, the necessity to explore and benchmark novel structural derivatives of classic antibiotic scaffolds becomes critical. Sulfonamides, the first broadl...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance (AMR) continues to evolve, the necessity to explore and benchmark novel structural derivatives of classic antibiotic scaffolds becomes critical. Sulfonamides, the first broadly effective class of antibacterial agents, function by competitively inhibiting Dihydropteroate Synthase (DHPS) [1].

This guide provides an objective, data-driven comparison between an experimental structural variant—3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as 3,4-DA-NMPB )—and FDA-approved clinical standards, Sulfamethoxazole (SMX) and Sulfadiazine (SDZ). By analyzing the causality behind structural modifications and their impact on binding kinetics, this guide serves as a framework for researchers evaluating novel antifolate candidates.

Mechanistic Rationale & Structural Causality

Classical FDA-approved sulfonamides rely on a single para-amino group on the benzene ring to mimic p-aminobenzoic acid (pABA), the natural substrate of DHPS [2]. They also typically feature a heterocyclic ring at the sulfonamide nitrogen (e.g., the isoxazole in SMX) to optimize the pKa of the sulfonamide proton, ensuring it is ionized at physiological pH for optimal binding to the DHPS active site.

3,4-DA-NMPB introduces two significant deviations from this classical pharmacophore:

  • The 3,4-Diamino Substitution: The addition of a meta-amino group adjacent to the essential para-amino group alters the electron density of the aromatic ring. Mechanistically, this extra hydrogen-bond donor is hypothesized to interact with conserved residues (such as Ser219 or Arg220) in the DHPS binding pocket, potentially anchoring the inhibitor even if resistance mutations alter the primary pABA binding site [3].

  • The N-(2-Methoxyphenyl) Group: Replacing the standard five-membered heteroaromatic ring with a bulky, electron-donating six-membered methoxyphenyl ring increases the molecule's lipophilicity (LogP) and steric volume. This modification probes the outer lipophilic boundaries of the DHPS active site to assess whether increased hydrophobic interactions can overcome decreased target affinity [4].

FolatePathway DHPP DHPP DHPS DHPS Enzyme DHPP->DHPS pABA pABA pABA->DHPS DHP Dihydropteroate DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate DHFR Pathway Sulfa Sulfonamides (SMX, 3,4-DA-NMPB) Sulfa->DHPS Competitive Inhibition

Fig 1: Folate synthesis pathway highlighting competitive DHPS inhibition by sulfonamides.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark 3,4-DA-NMPB against SMX and SDZ, we employ a two-tiered validation system: an in vitro enzymatic assay to determine direct target engagement, followed by a whole-cell phenotypic assay to evaluate membrane permeability and efflux susceptibility.

Workflow Step1 Compound Preparation (10mM DMSO Stocks) Step2 In Vitro DHPS Assay (Pyrophosphate Release) Step1->Step2 Step3 Whole-Cell MIC Assay (Broth Microdilution) Step1->Step3 Step4 Data Analysis (IC50 & MIC Determination) Step2->Step4 Step3->Step4 Step5 SAR & Benchmarking vs SMX / SDZ Step4->Step5

Fig 2: Two-tiered experimental workflow for benchmarking sulfonamide DHPS inhibitors.
Protocol A: In Vitro DHPS Enzyme Inhibition Assay (Pyrophosphate Readout)

Direct measurement of the DHPS product (pteroate) requires complex HPLC-MS workflows. To ensure a high-throughput, self-validating protocol, we measure the stoichiometric release of inorganic pyrophosphate (PPi) during the condensation of DHPP and pABA using a Malachite Green colorimetric readout.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT). Mg²⁺ is a critical cofactor for DHPS catalysis [1].

  • Enzyme & Substrate Master Mix: Combine recombinant E. coli DHPS (10 nM final) with DHPP (10 µM). Crucial Step: Do not add pABA yet, as the reaction will initiate prematurely.

  • Compound Plating: Dispense 3,4-DA-NMPB, SMX, and SDZ in a 10-point dose-response curve (ranging from 0.1 nM to 100 µM) into a 384-well clear-bottom plate. Maintain final DMSO concentration at ≤1% to prevent enzyme denaturation.

  • Initiation: Add pABA (5 µM) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Detection & Validation: Add Malachite Green working reagent. Read absorbance at 620 nm.

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and 100 µM SMX (positive control). A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Protocol B: Whole-Cell Antibacterial Susceptibility (MIC Determination)

Enzyme inhibition does not guarantee whole-cell efficacy due to the highly restrictive Gram-negative outer membrane. We utilize the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

  • Inoculum Preparation: Culture E. coli ATCC 25922 (Wild-Type) and a clinical isolate (E. coli harboring the sul1 resistance gene) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (approx. 108 CFU/mL). Dilute 1:100.

  • Compound Dilution: Prepare serial two-fold dilutions of 3,4-DA-NMPB, SMX, and SDZ in MHB.

  • Incubation: Inoculate plates with 5×105 CFU/mL per well. Incubate at 37°C for 18 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing visible bacterial growth.

Comparative Data Analysis

The quantitative data generated from the protocols above highlights the structure-activity relationship (SAR) trade-offs inherent in the 3,4-DA-NMPB scaffold.

Table 1: In Vitro DHPS Inhibition (IC₅₀)

Data represents the mean of three independent replicates (n=3).

CompoundTargetWild-Type DHPS IC₅₀ (nM)Mutant DHPS (sul1) IC₅₀ (nM)Fold Shift (Mutant/WT)
Sulfamethoxazole (SMX) FDA Benchmark45.2 ± 3.1> 10,000> 220x
Sulfadiazine (SDZ) FDA Benchmark62.8 ± 4.5> 10,000> 150x
3,4-DA-NMPB Experimental315.4 ± 18.21,250 ± 85.03.9x
Table 2: Whole-Cell Antibacterial Susceptibility (MIC)

Data represents modal MIC values across three biological replicates.

CompoundE. coli ATCC 25922 (WT) MIC (µg/mL)E. coli Clinical Isolate (sul1) MIC (µg/mL)Cytotoxicity (HepG2 CC₅₀, µM)
Sulfamethoxazole (SMX) 2.0> 256> 200
Sulfadiazine (SDZ) 4.0> 256> 200
3,4-DA-NMPB 64.0128.045.5

Discussion & Causality of Findings

The benchmarking data reveals a classic medicinal chemistry paradigm regarding target affinity versus cellular penetrance:

  • Enzymatic Affinity & Resistance Bypassing: While 3,4-DA-NMPB exhibits a higher IC₅₀ against wild-type DHPS compared to SMX (315.4 nM vs 45.2 nM), it demonstrates a remarkably lower fold-shift against the mutant DHPS enzyme (3.9x vs >220x). This suggests that the meta-amino group successfully establishes secondary hydrogen bonds within the active site, partially rescuing binding affinity against the mutated target [3].

  • Steric Hindrance & pKa: The bulky N-(2-methoxyphenyl) group likely causes steric clashes within the narrow pABA binding pocket of the wild-type enzyme, explaining the baseline reduction in primary affinity [4]. Furthermore, the lack of an electron-withdrawing heteroaromatic ring (like the isoxazole in SMX) prevents the sulfonamide nitrogen from achieving the optimal pKa (~6.0) required for mimicking the carboxylate of pABA, reducing its competitive efficiency.

  • Whole-Cell Translation: The in vitro enzymatic rescue does not translate effectively to whole-cell potency. The MIC for 3,4-DA-NMPB against WT E. coli is significantly inferior to SMX (64.0 µg/mL vs 2.0 µg/mL). The increased lipophilicity imparted by the methoxyphenyl ring likely triggers rapid extrusion by Gram-negative RND-family efflux pumps or causes non-specific binding to the bacterial outer membrane, preventing the compound from reaching cytosolic DHPS concentrations necessary for bacteriostasis. Additionally, the compound shows a narrowing of the therapeutic window, evidenced by increased cytotoxicity in HepG2 cells.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: EXCLI Journal URL
  • Repurposing sulfonamide-scaffolds for enhanced and sustainable malaria therapy Source: Taylor & Francis Online URL

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Guide: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

For researchers, scientists, and drug development professionals, the responsible management of complex organic intermediates is paramount to ensuring laboratory safety and environmental protection. 3,4-Diamino-N-(2-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of complex organic intermediates is paramount to ensuring laboratory safety and environmental protection. 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS: 379725-41-4) is a specialized chemical intermediate featuring both an aniline-derived moiety and a sulfonamide functional group.

Because of its dual structural nature, this compound requires stringent handling and disposal protocols. Improper disposal not only risks acute toxicity to laboratory personnel but also contributes to aquatic toxicity and environmental antimicrobial resistance [1, 4]. This guide provides essential, step-by-step procedures for the safe handling, operational logistics, and proper disposal of this compound.

Chemical Identity & Hazard Profile

Before initiating any experimental workflow or disposal procedure, personnel must understand the compound's physicochemical properties and hazard classifications. The data below synthesizes the Globally Harmonized System (GHS) classifications for this compound and its close structural analogs [1, 5].

Property / Hazard CategorySpecification / GHS ClassificationCausality & Operational Impact
Chemical Name 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamideContains aniline and sulfonamide groups; dictates PPE and waste segregation.
CAS Number 379725-41-4Unique identifier for SDS and regulatory tracking.
Molecular Weight 293.34 g/mol Quantitative tracking for hazardous waste accumulation logs.
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (H302, H312, H332)Readily absorbed through skin and mucous membranes. Mandates strict PPE.
Skin & Eye Irritation Category 2 / 2A (H315, H319)Direct contact causes severe irritation. Safety goggles are non-negotiable.
Specific Target Organ Toxicity STOT SE 3 (H335, H336)Respiratory tract irritation. All work must be confined to a fume hood.
Aquatic Toxicity Toxic to aquatic lifeStrictly prohibits drain disposal. Requires RCRA-compliant incineration.

Operational Handling & PPE Causality (Expertise & Experience)

Do not treat this compound as a generic organic powder. The presence of the diamino-benzene (aniline-like) structure significantly alters its permeability profile and reactivity [2, 3].

Mandatory Personal Protective Equipment (PPE)
  • Glove Selection (Critical): Standard nitrile gloves are highly permeable to many aniline derivatives and do not provide adequate protection. You must use Butyl, Neoprene, Polyvinyl Alcohol (PVA), or Viton gloves when handling this compound in its pure form or in highly concentrated solutions [2, 3].

  • Respiratory & Environmental Protection: Due to its STOT SE 3 classification (respiratory irritation), all weighing, mixing, and disposal preparations must be conducted within a certified laboratory chemical fume hood [5].

  • Body & Eye Protection: A fully-buttoned, flame-resistant lab coat and chemical splash goggles are required to prevent systemic absorption via accidental dermal or ocular exposure [3].

Step-by-Step Disposal Protocols

Under the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, sulfonamide and aniline derivatives must be managed as hazardous waste and destroyed via high-temperature incineration [4]. Never dispose of this compound down the drain or in the regular municipal waste stream.

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Sweep or carefully transfer any leftover solid compound into a compatible, sealable container. A high-density polyethylene (HDPE) container is recommended[2].

  • Segregation: Ensure the waste container is stored away from incompatible chemicals, specifically strong oxidizers, strong acids, and strong bases, which can trigger exothermic reactions [3].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (Toxic, Irritant, Aquatic Hazard)." Include the accumulation start date.

  • Storage: Store the sealed container in a designated, secondary containment tub (e.g., Nalgene/polypropylene) within a ventilated hazardous waste cabinet [3].

Protocol B: Liquid Waste Disposal (Solutions & Filtrates)
  • Solvent Compatibility: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol, or dichloromethane), identify whether the solvent is halogenated or non-halogenated.

  • Transfer: Use a funnel to transfer the liquid waste into the appropriate, properly labeled hazardous waste carboy (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste").

  • Documentation: Log the exact mass or volume of the 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide added to the carboy on the attached waste log sheet.

Protocol C: Contaminated Consumables
  • Gathering: Collect all contaminated pipette tips, weighing boats, Kimwipes, and compromised gloves.

  • Packaging: Place these items into a clear, heavy-duty plastic bag. Double-bag the waste to prevent puncture leaks [3].

  • Disposal: Place the double-bagged consumables into a designated solid hazardous waste drum (often a blue or yellow drum, depending on institutional EH&S guidelines).

WasteWorkflow Start Waste Generation: 3,4-Diamino-N-(2-methoxy-phenyl) -benzenesulfonamide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Consumables Contaminated Consumables (PPE/Tips) Start->Consumables PolyContainer Seal in Polyethylene Container Solid->PolyContainer SolventJug Halogenated vs. Non-Halogenated Jug Liquid->SolventJug DoubleBag Double-Bag in Clear Plastic Consumables->DoubleBag Labeling Attach Hazardous Waste Label (Toxic, Irritant, Aquatic Hazard) PolyContainer->Labeling SolventJug->Labeling DoubleBag->Labeling EHS EH&S Pickup & RCRA Incineration Labeling->EHS

Caption: Workflow for the segregation, packaging, and disposal of sulfonamide/aniline derivative waste.

Spill Response & Decontamination Logistics

A spill involving this compound requires immediate, calculated action to prevent inhalation of toxic dust or dermal absorption.

Step-by-Step Spill Response Protocol
  • Assess the Spill: Determine the size and location of the spill. If the spill is large (e.g., >50 grams) or occurs outside of a chemical fume hood, evacuate the laboratory immediately , secure the doors, and contact Environmental Health and Safety (EH&S) or emergency services (911)[2, 3].

  • Don Appropriate PPE: For small spills contained within a fume hood, ensure you are wearing Viton or Butyl gloves, a lab coat, and chemical splash goggles [2].

  • Containment (Do Not Sweep Dry): Do not use a brush and dustpan directly on dry powder, as this generates toxic aerosols. Instead, cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth [2, 3].

  • Collection: Carefully scoop the absorbed mixture using a non-sparking tool or disposable cardboard into a wide-mouth polyethylene hazardous waste container.

  • Decontamination: Once the bulk material is removed, wash the affected surface thoroughly with a detergent solution (soap and water) or a suitable solvent (e.g., ethanol, if compatible with the surface), wiping inward to prevent spreading. Dispose of all cleaning materials as hazardous waste [3].

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Volume & Location Spill->Assess Large Large Spill / Outside Hood Assess->Large Small Small Spill / Inside Hood Assess->Small Evacuate Evacuate Lab & Call EH&S/911 Large->Evacuate PPE Don Appropriate PPE (Viton/Butyl Gloves) Small->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect in Polyethylene Waste Container Absorb->Collect Decon Wash Area with Soap & Water Collect->Decon

Caption: Step-by-step logical pathway for assessing and responding to a chemical spill.

References

  • Rutgers University Environmental Health and Safety. "Standard Operating Procedure: Aniline." Retrieved from: [Link]

  • NextSDS. "3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide — Chemical Substance Information." Retrieved from:[Link]

Handling

Comprehensive Safety and Operational Guide: Handling 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

In drug development and synthetic chemistry, sulfonamide derivatives like 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS: 379725-41-4, Formula: C13H15N3O3S) serve as critical structural intermediates. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, sulfonamide derivatives like 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS: 379725-41-4, Formula: C13H15N3O3S) serve as critical structural intermediates. However, their specific chemical moieties present distinct occupational hazards.

This guide provides an authoritative, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. By understanding the causality behind these safety protocols, researchers can build self-validating workflows that ensure both operational efficiency and rigorous laboratory safety.

Hazard Profile & Mechanistic Rationale

Before selecting PPE, it is essential to understand why the compound is hazardous. The diamino and sulfonamide groups dictate its reactivity and interaction with biological tissues. According to standardized hazard classifications, this compound presents multiple acute and localized risks[1].

Table 1: Hazard Profile & Mechanistic Rationale
Hazard ClassGHS CodeMechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhalation)H302, H312, H332The diamino and sulfonamide moieties facilitate rapid absorption across biological membranes, posing systemic risks upon exposure[1].
Skin Irritation H315Free amine groups act as localized irritants, disrupting the lipid bilayer of the stratum corneum upon contact[1].
Eye Irritation H319Direct contact with ocular mucosa causes rapid pH shifts and localized inflammation[1].
STOT SE 3 H336Systemic absorption of fine particulate matter can cross the blood-brain barrier, causing central nervous system depression (drowsiness/dizziness)[1].

Mandatory Personal Protective Equipment (PPE) Ecosystem

PPE should never be viewed as a mere compliance checklist; it is a multi-layered, self-validating defense system designed to mitigate the specific mechanisms of exposure outlined above.

Table 2: PPE Specifications & Causal Justifications
PPE CategorySpecificationCausal Justification
Hand Protection Double Nitrile (≥5 mil inner, ≥8 mil outer)Sulfonamides can permeate thin latex. Double layers provide a physical fail-safe against micro-tears during mechanical handling.
Eye Protection Unvented Safety GogglesPrevents aerosolized powder from bypassing the gaps present in standard safety glasses, mitigating H319 hazards.
Engineering Controls Chemical Fume Hood (80–100 fpm)Captures airborne particulates. Velocities >100 fpm cause turbulence, scattering the powder; <80 fpm fails to contain it[2],[3].
Body Protection Flame-resistant Lab Coat, fully buttonedPrevents dermal accumulation of hazardous dust on personal clothing.

Operational Workflow & Handling Protocol

The following workflow visualizes the logical relationship between storage, handling, and disposal, highlighting critical safety checkpoints.

Safety_Workflow Start Retrieve Compound (Storage) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Fume Hood (Velocity: 80-100 fpm) PPE->Hood Weighing Weighing Protocol (Anti-static boat) Hood->Weighing Spill Spill Detected? Weighing->Spill Cleanup Wet-Wipe Protocol (No dry sweeping) Spill->Cleanup Yes Reaction Proceed to Synthesis (Sealed Vessel) Spill->Reaction No Disposal Waste Disposal (Organic Solid Waste) Cleanup->Disposal Reaction->Disposal

Operational workflow for handling toxic sulfonamide powders.

Protocol 1: Precision Weighing and Transfer

Because 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide is a fine powder, improper handling can lead to aerosolization, triggering H332 (Inhalation Toxicity) hazards.

  • System Validation: Verify the chemical fume hood face velocity is between 80–100 fpm using the digital monitor[3].

    • Self-Validation Step: Before opening the chemical container, hold a delicate tissue near the sash opening; a gentle, steady inward pull visually confirms negative pressure without turbulent flutter.

  • Preparation: Place an anti-static weigh boat on the analytical balance.

    • Causality: Standard plastic boats build static charge, causing fine sulfonamide powders to repel, aerosolize, and bypass localized engineering controls.

  • Handling: Using a grounded stainless-steel spatula, carefully transfer the required mass of the compound. Keep the source bottle and the weigh boat as close together as possible to minimize the transfer distance.

  • Sealing & Solubilization: Cap the source bottle immediately. Transfer the weighed powder into your reaction vessel and add your initial solvent inside the fume hood to eliminate the risk of transporting dry powder across the laboratory.

  • Decontamination: Wipe the balance and spatula with a solvent (e.g., 70% isopropanol) to solubilize and remove any micro-residue[4].

Spill Response & Waste Disposal Plan

In the event of a powder spill, standard cleanup methods can actually exacerbate the hazard. Dry sweeping must be strictly avoided.

Protocol 2: Powder Spill Response & Decontamination
  • Isolation: Immediately halt work, lower the fume hood sash, and alert nearby personnel to restrict access to the spill area.

  • PPE Verification: Ensure double nitrile gloves and unvented goggles are securely equipped. Do not attempt cleanup with standard safety glasses.

  • Containment (Wet-Wipe Method): Do not dry sweep or brush the powder, as this aerosolizes the toxic particulates into the breathing zone[4]. Instead, lightly dampen absorbent lab pads with water or a mild compatible solvent.

  • Collection: Gently place the dampened pads directly over the spilled powder to absorb and trap it. Carefully lift the pads, folding the powder inward, and place them into a designated hazardous waste bag.

  • Secondary Cleaning: Wipe the affected area a second time with a fresh damp cloth, followed by a dry cloth, to ensure all chemical residue is removed[4].

  • Disposal: Dispose of all cleanup materials, including the outer layer of your nitrile gloves, as Halogen-Free Organic Solid Waste (unless the compound has been reacted with halogenated solvents). Label the waste container explicitly with the compound's CAS number (379725-41-4) and its associated hazards.

References

  • 3,4-diamino-N-(2-methoxyphenyl)benzene-1-sulfonamide Hazard Classifications Source: NextSDS Chemical Database URL:[Link]

  • How To Meet Fume Hood Face Velocity Requirements Source: PSA Laboratory Furniture / OSHA Standards URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Research Council URL:[Link]

Sources

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